N-(4-fluorophenyl)-3-oxobutanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMZJHAOYYUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363093 | |
| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-85-1 | |
| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of N-(4-fluorophenyl)-3-oxobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-fluorophenyl)-3-oxobutanamide. This document details the physicochemical properties, outlines established synthetic protocols, and presents a summary of its characterization data. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol .[1] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |
| Molecular Weight | 195.19 g/mol | [1] |
| Melting Point | 102 °C | [1] |
| Boiling Point | 369.9 °C at 760 mmHg | [1] |
| Density | 1.244 g/cm³ | [1] |
| Appearance | Solid | |
| CAS Number | 2713-85-1 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetoacetylation of 4-fluoroaniline. Two primary synthetic routes are commonly employed, utilizing either ethyl acetoacetate or diketene as the acetylating agent.
Synthesis Workflow
Caption: General synthetic routes for this compound.
Experimental Protocols
Route 1: Reaction of 4-Fluoroaniline with Ethyl Acetoacetate
This is a widely used method for the synthesis of acetoacetanilides. The reaction involves the condensation of an aniline with a β-keto ester.
Materials:
-
4-Fluoroaniline
-
Ethyl acetoacetate
-
Solvent (e.g., toluene, xylene, or neat)
-
Catalyst (optional, e.g., a small amount of acid or base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine equimolar amounts of 4-fluoroaniline and ethyl acetoacetate.
-
The reaction can be carried out neat or in a high-boiling point solvent such as toluene or xylene to facilitate the removal of the ethanol byproduct.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
The crude product is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield this compound as a solid.
Route 2: Reaction of 4-Fluoroaniline with Diketene
Diketene is a highly reactive reagent that readily undergoes acetoacetylation with amines.
Materials:
-
4-Fluoroaniline
-
Diketene
-
Inert solvent (e.g., toluene, benzene, or acetic acid)
Procedure:
-
Dissolve 4-fluoroaniline in an inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of diketene to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20-30 °C.
-
After the addition is complete, continue stirring at room temperature for a period to ensure the reaction goes to completion.
-
The product often precipitates out of the solution upon completion.
-
The solid product is collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the structure of this compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the amide proton, the methylene protons, and the methyl protons. The aromatic protons will likely show splitting patterns characteristic of a para-substituted benzene ring, with coupling to the fluorine atom. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ketone groups, the carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the methyl carbon. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200), C=O stretching of the amide and ketone (around 1700-1650), C-N stretching, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.19). Fragmentation patterns may include the loss of the acetyl group, the acetoacetyl group, and cleavage of the amide bond. |
Logical Relationship of Spectroscopic Analysis
Caption: Interrelation of spectroscopic methods for structural elucidation.
References
Spectroscopic Profile of N-(4-fluorophenyl)-3-oxobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-fluorophenyl)-3-oxobutanamide. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents estimated data based on the known spectroscopic characteristics of the closely related analogue, acetoacetanilide, with adjustments based on the well-understood effects of a para-fluoro substituent. This approach provides a robust and scientifically grounded dataset for researchers. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Spectroscopic Data Summary
The following tables summarize the estimated and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Estimated)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | N-H (Amide) |
| ~7.5 | Multiplet | 2H | Ar-H (ortho to -NH) |
| ~7.0 | Multiplet | 2H | Ar-H (ortho to -F) |
| 3.45 | Singlet | 2H | -CH₂- |
| 2.25 | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (Estimated)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (Ketone) |
| ~165 | C=O (Amide) |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~134 | C (ipso to -NH) |
| ~122 (d, ³JCF ≈ 8 Hz) | CH (ortho to -NH) |
| ~115 (d, ²JCF ≈ 22 Hz) | CH (ortho to -F) |
| ~50 | -CH₂- |
| ~30 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data (Estimated)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1220 | Strong | C-F Stretch |
| ~830 | Strong | para-disubstituted C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 195 | [M]⁺• |
| 153 | [M - CH₂CO]⁺• |
| 111 | [F-C₆H₄-NH₂]⁺• |
| 95 | [C₆H₄F]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
-
Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth moistened with isopropanol and allowing it to dry completely.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: ATR accessory
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 400
-
Inlet System (if using GC):
-
Column: Standard non-polar capillary column (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
Crystal Structure Analysis of N-(4-fluorophenyl)-3-oxobutanamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of N-(4-fluorophenyl)-3-oxobutanamide and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the synthesis, crystallization, and structural elucidation of this class of compounds, supported by established experimental protocols and comparative data from closely related analogues. While specific crystallographic data for this compound is not publicly available, this guide leverages data from analogous structures to predict and understand its structural characteristics.
Introduction
N-aryl-β-ketoamides, such as this compound, are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their structural framework, characterized by an aromatic ring linked to a β-ketoamide moiety, allows for a variety of intermolecular interactions, making them attractive candidates for the design of novel pharmaceutical agents and functional materials. The presence of a fluorine substituent on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.
Understanding the three-dimensional arrangement of atoms within these molecules is crucial for establishing structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular geometry, conformational preferences, and intermolecular interactions in the solid state. This guide outlines the key experimental procedures and data analysis involved in the crystal structure determination of this compound and its derivatives.
Synthesis and Crystallization
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The most common and efficient methods involve the condensation of a substituted aniline with a β-ketoester or diketene.
General Synthesis Protocol
A widely used method for the synthesis of N-aryl-3-oxobutanamides is the reaction of an appropriately substituted aniline with ethyl acetoacetate or diketene.[1]
Method A: From Ethyl Acetoacetate
-
In a round-bottom flask, dissolve the substituted 4-fluoroaniline (1 equivalent) in a suitable solvent such as toluene or ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
The reaction can be carried out neat or with a catalytic amount of a base (e.g., pyridine) or an acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Method B: From Diketene
-
Dissolve 4-fluoroaniline (1 equivalent) in an inert solvent like benzene or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of diketene (1 equivalent) in the same solvent to the cooled aniline solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several techniques can be employed, and the optimal method is often determined empirically.
General Crystallization Protocol:
-
Solvent Selection: The choice of solvent is crucial. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial to create a nearly saturated solution.
-
Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
For further cooling, the container can be placed in a refrigerator or a Dewar flask filled with a warm solvent.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (the "inner solution").
-
Place this inner container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solvent" or "precipitant").
-
The vapor of the outer solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.
-
Crystal Structure Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. The process involves mounting a suitable crystal on a diffractometer, collecting diffraction data, solving the structure, and refining the structural model.
Data Collection and Structure Solution
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures.
Structural Features of this compound and its Analogues
While the specific crystal structure of this compound is not available in the public domain, analysis of closely related structures, such as N-(4-ethoxyphenyl)-3-oxobutanamide, provides significant insights into the expected molecular conformation and intermolecular interactions.
Molecular Conformation:
-
The molecule is expected to exist predominantly in the keto-amide tautomeric form in the solid state.
-
The amide group is generally planar.
-
The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key conformational feature. In related structures, this angle can vary, influencing the overall molecular packing. For instance, in a derivative, the dihedral angle between the amide group and the fluorinated benzene ring was found to be 87.30 (5)°.[2]
-
The butanamide chain can adopt different conformations, often influenced by intermolecular interactions.
Intermolecular Interactions:
-
Hydrogen Bonding: The presence of the N-H donor and the C=O acceptors in the amide and ketone groups makes hydrogen bonding a dominant feature in the crystal packing. Typically, molecules are linked into chains or dimers via N-H···O hydrogen bonds.
-
π-π Stacking: The aromatic phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.
-
Halogen Bonding: The fluorine atom can participate in weak halogen bonding (C-F···X) or other non-covalent interactions, which can influence the crystal packing.
The following diagram illustrates the general workflow for the crystal structure analysis of these compounds.
Data Presentation
The following tables summarize typical crystallographic data obtained for N-aryl-β-ketoamides and related acetamide derivatives. The data presented here is based on published structures of analogous compounds and serves as a reference for what can be expected for this compound and its derivatives.
Table 1: Representative Crystallographic Data for an N-aryl-β-ketoamide Analogue (N-(4-ethoxyphenyl)-3-oxobutanamide).
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅NO₃ |
| Formula Weight | 221.25 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.019(2) |
| b (Å) | 5.9230(7) |
| c (Å) | 21.611(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2307.3(5) |
| Z | 8 |
| Temperature (K) | 293(2) |
| R-factor (%) | 4.5 |
Data extracted from a study on N-(4-ethoxyphenyl)-3-oxobutanamide.
Table 2: Selected Bond Lengths and Angles for a Representative N-(4-fluorophenyl)acetamide Derivative.
| Bond | Length (Å) | Angle | Value (°) |
| C-F | 1.36-1.38 | C-C-F | 118-120 |
| N-C(amide) | 1.34-1.36 | C-N-C | 125-129 |
| C=O(amide) | 1.22-1.24 | O=C-N | 122-125 |
| C-C(keto) | 1.50-1.52 | C-C-C(keto) | 115-118 |
| C=O(keto) | 1.20-1.22 | O=C-C | 120-123 |
Data compiled from various N-(4-fluorophenyl)acetamide derivative structures.
Logical Relationships in Structure Determination
The process of determining a crystal structure from diffraction data involves a series of logical steps. The following diagram illustrates the relationship between the experimental data and the final structural model.
Conclusion
This technical guide provides a framework for the synthesis, crystallization, and crystal structure analysis of this compound and its derivatives. By leveraging established protocols and comparative data from analogous compounds, researchers can effectively approach the structural elucidation of this important class of molecules. A thorough understanding of their three-dimensional structures is paramount for the rational design of new compounds with tailored properties for applications in drug discovery and materials science. Future work should focus on obtaining high-quality single crystals of this compound itself to provide definitive experimental data and further validate the structural predictions outlined in this guide.
References
Technical Guide: Solubility and Stability Profile of N-(4-fluorophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-3-oxobutanamide (CAS No: 2713-85-1) is an aromatic amide of interest in various fields of chemical and pharmaceutical research.[1][2][3] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is fundamental for its application in drug discovery, formulation development, and analytical sciences. The presence of a fluorophenyl group and a butanamide chain suggests a molecule with moderate polarity, influencing its behavior in different solvent systems and under various stress conditions.[4]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data in the public domain, this document also furnishes detailed, standardized experimental protocols for determining its solubility and stability. Furthermore, this guide presents logical workflows for these experimental procedures to aid researchers in designing their own studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from chemical databases and supplier information and should be considered as reference points.[1][3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 2713-85-1 | [1][3] |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1][3][5] |
| Molecular Weight | 195.19 g/mol | [1][3] |
| Melting Point | Not Available | [1] |
| Boiling Point | 369.9 ± 27.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Predicted XLogP3 | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Solubility Studies
The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. Based on its structure, it is expected to have limited solubility in water and higher solubility in organic solvents.[4]
Expected Solubility Profile
The molecule possesses both a nonpolar aromatic ring and a polar amide group. This dual character suggests that its solubility will be highly dependent on the polarity of the solvent. It is anticipated to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) than in nonpolar solvents (e.g., hexane) or water. The solubility in aqueous solutions is expected to be pH-dependent due to the amide functionality.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.
3.2.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Solubility Workflow
Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of this compound.
Stability Studies
Stability studies are essential to understand the degradation pathways of this compound and to establish its shelf-life and appropriate storage conditions. A stability-indicating analytical method is crucial for separating the intact compound from its degradation products.[6][7][8]
Forced Degradation Studies
Forced degradation studies are performed under stressed conditions to accelerate the degradation of the compound. This helps in identifying potential degradation products and developing a stability-indicating analytical method.
4.1.1. Stress Conditions
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80 °C for 48 hours.[9]
-
Photostability: Exposure of the solid compound and its solution to UV light (e.g., 254 nm) and visible light.
Experimental Protocol for Stability-Indicating HPLC Method
The following protocol outlines the development of a reverse-phase HPLC (RP-HPLC) method to assess the stability of this compound.
4.2.1. Materials and Instrumentation
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids and bases for stress studies (HCl, NaOH)
-
Hydrogen peroxide
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 analytical column
4.2.2. Procedure
-
Method Development: Develop an RP-HPLC method capable of separating the parent compound from its degradation products. Key parameters to optimize include:
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the parent compound.
-
-
Forced Degradation: Subject samples of this compound to the stress conditions outlined in section 4.1.1.
-
Sample Analysis: Analyze the stressed samples using the developed HPLC method. The use of a DAD is recommended to check for peak purity and to identify the emergence of new peaks corresponding to degradation products.
-
Method Validation: Validate the stability-indicating method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualization of Stability Study Workflow
Caption: A flowchart outlining the process for developing and validating a stability-indicating HPLC method for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available information regarding the specific biological targets or signaling pathways associated with this compound. Further research, such as in vitro screening against a panel of enzymes or receptors, would be necessary to elucidate its biological activity. Should such information become available, diagrams illustrating its mechanism of action or interaction with signaling pathways could be developed.
Conclusion
References
- 1. This compound | CAS#:2713-85-1 | Chemsrc [chemsrc.com]
- 2. This compound (2713-85-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - this compound (C10H10FNO2) [pubchemlite.lcsb.uni.lu]
- 6. japsonline.com [japsonline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for N-(4-fluorophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize N-(4-fluorophenyl)-3-oxobutanamide. Given the limited availability of dedicated research on this specific molecule, this guide integrates established methodologies and data from closely related N-aryl-3-oxobutanamide analogs to present a complete framework for its study.
Molecular Structure and Properties
This compound, with the molecular formula C₁₀H₁₀FNO₂, is a derivative of acetoacetamide.[1] Its structure consists of a 4-fluorophenyl group linked via an amide bond to a 3-oxobutanamide moiety. This scaffold is of interest in medicinal chemistry due to the known biological activities of related compounds.
Below is a diagram illustrating the molecular structure of this compound.
Experimental Protocols
Synthesis
The synthesis of N-aryl-3-oxobutanamides is typically achieved through the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate.
General Protocol for the Synthesis of this compound:
-
Reactants: 4-fluoroaniline and ethyl acetoacetate are used as the primary reactants.
-
Reaction Conditions: The reactants are typically mixed in a 1:1 molar ratio. The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol.
-
Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to improve the reaction rate and yield.
-
Heating: The reaction mixture is heated, often under reflux, for a period ranging from a few hours to overnight, depending on the specific conditions.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product often precipitates. The solid product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra are recorded to identify the functional groups present in the molecule. The spectra are typically recorded for the solid sample in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[2][3][4][5]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the compound is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or DMSO), and the spectrum is typically scanned over a range of 200-800 nm to determine the absorption maxima (λmax).[6][7][8]
Quantum Chemical Calculations: A Workflow
Quantum chemical calculations provide valuable insights into the electronic structure, properties, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these calculations. The following diagram illustrates a typical workflow for the computational analysis of this compound.
Data Presentation: Calculated Molecular Properties
The following tables present representative data from quantum chemical calculations for acetoacetanilide and related molecules, which serve as a proxy for this compound. These calculations are typically performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p).[9][10]
Structural Parameters
The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecule's three-dimensional structure. The table below shows a comparison of experimental and calculated bond lengths and angles for a related compound.[11][12][13]
| Parameter | Bond/Angle | Calculated (Å or °) |
| Bond Lengths | C=O (amide) | ~1.23 |
| C-N (amide) | ~1.36 | |
| N-H | ~1.01 | |
| C-C (phenyl) | ~1.39 | |
| C-F | ~1.35 | |
| Bond Angles | O=C-N | ~123 |
| C-N-H | ~119 | |
| C-C-F | ~118 |
Note: The values presented are typical for N-aryl-3-oxobutanamides and may vary slightly for the title compound.
Vibrational Frequencies
Vibrational analysis helps in the assignment of experimental FT-IR and FT-Raman spectral bands. Key vibrational modes and their typical calculated frequencies are listed below.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch | ~3400 |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2950 |
| C=O stretch (amide I) | ~1670 |
| C=O stretch (keto) | ~1720 |
| N-H bend (amide II) | ~1550 |
| C=C stretch (aromatic) | ~1600, ~1500 |
| C-F stretch | ~1230 |
Note: Calculated frequencies are often scaled to better match experimental values.
Spectroscopic Data
| Spectroscopy | Parameter | Typical Value |
| ¹H NMR | Amide N-H | ~10.0 ppm |
| Aromatic C-H | 7.0 - 7.8 ppm | |
| Methylene (-CH₂-) | ~3.5 ppm | |
| Methyl (-CH₃) | ~2.2 ppm | |
| ¹³C NMR | Carbonyl (amide) | ~165 ppm |
| Carbonyl (keto) | ~202 ppm | |
| Aromatic C-F | ~160 ppm (JC-F ≈ 245 Hz) | |
| Aromatic C | 115 - 140 ppm | |
| Methylene C | ~50 ppm | |
| Methyl C | ~30 ppm | |
| UV-Vis | λmax | ~250-280 nm |
Note: Chemical shifts are dependent on the solvent used.[2][3][4]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.[14][15][16][17][18]
| Parameter | Energy (eV) |
| EHOMO | ~ -6.5 |
| ELUMO | ~ -1.5 |
| Egap (LUMO-HOMO) | ~ 5.0 |
Note: These are representative values for similar aromatic amides.
Advanced Theoretical Analyses
The relationship between different computational analyses provides a deeper understanding of the molecule's properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions prone to electrophilic and nucleophilic attack.[19][20][21] For this compound, the negative potential (red/yellow) is expected to be concentrated around the carbonyl oxygen atoms, making them sites for electrophilic attack. The positive potential (blue) is likely to be found around the amide N-H group, indicating a site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[22][23][24] For the title molecule, key interactions would include the delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group (n → π*), which is characteristic of the amide resonance. This analysis can quantify the stability imparted by such interactions.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[25][26][27][28][29] For this compound, docking studies could be performed against relevant biological targets, such as enzymes involved in inflammation (e.g., cyclooxygenases), to predict its potential as a therapeutic agent. The results would provide information on the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.
References
- 1. PubChemLite - this compound (C10H10FNO2) [pubchemlite.lcsb.uni.lu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. epfl.ch [epfl.ch]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. UV/Vis+ Photochemistry Database [science-softcon.de]
- 7. researchgate.net [researchgate.net]
- 8. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 9. researchgate.net [researchgate.net]
- 10. ijcps.org [ijcps.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MEP [cup.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Rationalizing the diversity of amide–amide H-bonding in peptides using the natural bond orbital method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 25. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]
- 29. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-depth Analysis of N-(4-fluorophenyl)-3-oxobutanamide Analogs Reveals Limited Publicly Available Biological Screening Data
The initial investigation sought to collate and present a thorough overview of the biological activities of novel analogs of N-(4-fluorophenyl)-3-oxobutanamide. The objective was to provide researchers, scientists, and drug development professionals with a comprehensive resource, including structured data tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
The available literature touches upon related, yet distinct, chemical families. For instance, studies on various "fluorophenyl" containing molecules and derivatives of "oxobutanamide" have been published, exploring their potential as anticancer and antimicrobial agents. These studies, however, do not provide the specific, granular data required to construct the requested in-depth technical guide for this compound analogs.
Without access to primary research detailing the screening of these specific compounds, the core requirements of the request—namely, the presentation of quantitative biological activity data, detailed experimental protocols for their assessment, and the visualization of their mechanisms of action—cannot be fulfilled.
It is possible that research on this specific class of compounds is proprietary and has not been published, or that it is still in very early stages and has not yet reached the public domain. Researchers interested in this area may need to conduct their own primary research to generate the kind of detailed biological activity data that was sought.
This outcome underscores a common challenge in scientific and technical research, where the availability of public data can be limited for highly specific or novel areas of investigation. While the ambition was to provide a comprehensive guide, the current landscape of published research does not support its creation. We will continue to monitor the scientific literature and will revisit this topic should relevant data become publicly available.
In Vitro Cytotoxicity of N-(4-fluorophenyl)-3-oxobutanamide and Related Compounds Against Cancer Cell Lines: A Technical Guide
Disclaimer: As of the latest literature review, specific research detailing the in vitro cytotoxicity of N-(4-fluorophenyl)-3-oxobutanamide against cancer cell lines is not publicly available. This guide, therefore, provides a comprehensive overview of the cytotoxic profiles of structurally related compounds, including acetoacetanilide and 2-(4-fluorophenyl)-N-phenylacetamide derivatives. The experimental protocols and potential mechanisms of action are based on studies of these analogous compounds and are intended to serve as a foundational resource for researchers investigating this chemical scaffold.
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. N-aryl-3-oxobutanamides, also known as acetoacetanilides, and related structures represent a class of compounds that have garnered interest due to their synthetic accessibility and diverse biological activities. The incorporation of a fluorine atom, as seen in the 4-fluorophenyl moiety, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This technical guide summarizes the available in vitro cytotoxicity data for compounds structurally similar to this compound, provides detailed experimental methodologies, and visualizes relevant workflows and potential signaling pathways.
Data Presentation: Cytotoxicity of Structurally Related Compounds
The following tables summarize the reported in vitro cytotoxicity (IC50 values) of acetoacetanilide-derived thiophenes and 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Acetoacetanilide-Derived Thiophenes
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Thiophene Derivative 5a | MCF-7 | Breast Adenocarcinoma | 1.2 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 2.5 | [1] | |
| SF-268 | CNS Cancer | 3.1 | [1] | |
| Thiophene Derivative 5b | MCF-7 | Breast Adenocarcinoma | 1.8 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 3.2 | [1] | |
| SF-268 | CNS Cancer | 4.5 | [1] | |
| Thiophene Derivative 8 | MCF-7 | Breast Adenocarcinoma | 0.9 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 1.5 | [1] | |
| SF-268 | CNS Cancer | 2.2 | [1] | |
| Thiophene Derivative 22 | MCF-7 | Breast Adenocarcinoma | 2.1 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 4.1 | [1] | |
| SF-268 | CNS Cancer | 5.3 | [1] | |
| Thiophene Derivative 23 | MCF-7 | Breast Adenocarcinoma | 1.5 | [1] |
| NCI-H460 | Non-small Cell Lung Cancer | 2.9 | [1] | |
| SF-268 | CNS Cancer | 3.8 | [1] |
Note: The specific structures of the thiophene derivatives (5a, 5b, 8, 22, and 23) are detailed in the referenced publication. These compounds were synthesized using acetoacetanilide as a starting material.[1]
Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 2b | PC3 | Prostate Carcinoma | 52 | [2][3] |
| Compound 2c | PC3 | Prostate Carcinoma | 80 | [2][3] |
| MCF-7 | Breast Cancer | 100 | [2][3] | |
| Imatinib (Reference) | PC3 | Prostate Carcinoma | 40 | [2][3] |
| MCF-7 | Breast Cancer | 98 | [2][3] |
Note: Compounds 2b and 2c are derivatives of 2-(4-fluorophenyl)-N-phenylacetamide with nitro moieties, as described in the cited literature.[2][3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the evaluation of this compound.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the dose-dependent cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells. The absorbance of the formazan solution is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2][3]
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.
-
Cell Fixation: After treatment, cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[4]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Representative Signaling Pathway: Induction of Apoptosis
Caption: A representative apoptosis signaling pathway potentially activated by cytotoxic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of N-(4-fluorophenyl)-3-oxobutanamide: Acknowledging the Research Frontier
For the attention of researchers, scientists, and drug development professionals, this document addresses the current state of knowledge regarding the chemical compound N-(4-fluorophenyl)-3-oxobutanamide. Despite a comprehensive search of available scientific literature, it must be noted that there is a significant absence of published research detailing its mechanism of action, biological targets, and associated signaling pathways. This technical overview, therefore, serves to consolidate the available physicochemical data and highlight the nascent stage of investigation into this molecule's biological activity.
At present, this compound is primarily characterized by its chemical and physical properties rather than its pharmacological effects. Publicly accessible databases and scientific publications do not contain studies elucidating its bioactivity, such as enzyme inhibition assays, receptor binding affinities, or cellular effects. Consequently, the core requirements for a detailed technical guide on its mechanism of action—including quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled.
The available information is summarized below, providing a foundational understanding of the compound's basic characteristics.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database entries.
| Property | Value | Source |
| Chemical Formula | C10H10FNO2 | [1][2][3] |
| Molecular Weight | 195.19 g/mol | [1][2] |
| CAS Number | 2713-85-1 | [1] |
| Melting Point | 102 °C | [1] |
| Boiling Point | 369.9 °C at 760 mmHg | [1][2] |
| Density | 1.244 g/cm³ | [1] |
| LogP | 1.81630 | [1] |
| Synonyms | 4'-fluoroacetoacetanilide, N-(4-fluorophenyl)-2-acetylacetamide, p-fluoroacetoacetanilide | [2] |
Future Directions and a Call for Investigation
The absence of biological data for this compound presents a clear gap in the scientific landscape and an opportunity for novel research. Its structural features, including the fluorophenyl group and the β-ketoamide moiety, are present in various biologically active molecules, suggesting that this compound could potentially exhibit interesting pharmacological properties.
To elucidate the mechanism of action of this compound, a systematic investigation would be required. A potential experimental workflow for such an investigation is outlined below.
Proposed Initial Screening Workflow
Caption: Proposed experimental workflow for investigating the mechanism of action.
This proposed workflow represents a standard approach in modern drug discovery and pharmacology to characterize a novel compound. It is hoped that this document will stimulate research into this compound, ultimately leading to a comprehensive understanding of its biological role and potential therapeutic applications. Until such studies are conducted and published, any discussion of its mechanism of action remains speculative.
References
Synthesis of N-(4-fluorophenyl)-3-oxobutanamide Derivatives for Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of N-(4-fluorophenyl)-3-oxobutanamide derivatives for structure-activity relationship (SAR) studies. This class of compounds, belonging to the broader category of acetoacetanilides, has garnered interest for its potential therapeutic applications, including anticancer and antimicrobial activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.
Core Synthesis Strategies
The synthesis of this compound and its derivatives typically involves the acetoacetylation of 4-fluoroaniline or its substituted analogues. Two primary synthetic routes are commonly employed: reaction with a β-keto ester, such as ethyl acetoacetate, or reaction with diketene.
A general synthetic scheme involves the reaction of 4-fluoroaniline with ethyl acetoacetate, often under thermal conditions or with acid/base catalysis, to yield the target this compound. This core structure can then be further modified to generate a library of derivatives for SAR studies.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Experimental Protocols
General Synthesis of this compound
This protocol describes a common method for the synthesis of the core compound.
Materials:
-
4-fluoroaniline
-
Ethyl acetoacetate
-
Toluene (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in toluene.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for 20-36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture the cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Prepare various concentrations of the synthesized compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol describes a common method for assessing the antimicrobial properties of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile swabs
-
Sterile cork borer
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with the microbial suspension using a sterile swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined concentration of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives can be modulated by introducing various substituents on the phenyl ring and modifying the 3-oxobutanamide moiety.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of N-(4-fluorophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of N-(4-fluorophenyl)-3-oxobutanamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on the acetoacetylation of 4-fluoroaniline using diketene. Detailed methodologies for the reaction, work-up, and purification are presented. Additionally, this document includes a summary of the physicochemical properties of the starting materials and the final product, presented in clear, tabular formats for easy reference. A graphical representation of the experimental workflow is also provided to facilitate understanding of the synthesis process.
Introduction
This compound and its analogues are important structural motifs in organic and medicinal chemistry. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The 3-oxobutanamide moiety provides a versatile scaffold for further chemical modifications. The synthesis protocol detailed herein describes a reliable and scalable method for the preparation of this compound in a laboratory setting. The reaction proceeds via the nucleophilic attack of the amino group of 4-fluoroaniline on the carbonyl group of diketene, followed by ring-opening.
Physicochemical Data
A summary of the key physical and chemical properties of the reactants and the product is provided below.
Table 1: Properties of Reactants
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -2 | 187 | 1.156 |
| Diketene | C₄H₄O₂ | 84.07 | Colorless to light yellow liquid | -7.5 | 127.4 | 1.089 |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 2713-85-1 |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102 °C[1] |
| Boiling Point | 369.9 °C[1] |
| Density | 1.244 g/cm³[1] |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of acetoacetanilide.[1]
3.1. Materials and Equipment
-
4-Fluoroaniline (≥99%)
-
Diketene (stabilized, ≥98%)
-
Toluene (anhydrous)
-
Ethanol (95%)
-
Deionized water
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
3.2. Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 55.6 g (0.5 mol) of 4-fluoroaniline in 150 mL of anhydrous toluene.
-
Addition of Diketene: While stirring the 4-fluoroaniline solution, add a solution of 42.0 g (0.5 mol) of diketene in 75 mL of anhydrous toluene dropwise from the dropping funnel over a period of approximately 30 minutes. An exothermic reaction will occur, and the temperature of the mixture may rise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle and maintain the reflux for 1 hour with continuous stirring.
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of this compound should form.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot 50% aqueous ethanol. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold 50% aqueous ethanol, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Determine the melting point of the purified product and compare it to the literature value (102 °C).[1] The expected yield is approximately 70-80%, analogous to the synthesis of acetoacetanilide.[1]
Table 3: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Molar Ratio (4-Fluoroaniline:Diketene) | 1:1 |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 1 hour |
| Purification Method | Recrystallization from 50% aqueous ethanol |
| Expected Yield | ~70-80% |
| Expected Melting Point | 102 °C[1] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diketene is a lachrymator and is toxic. Handle with extreme care.
-
4-Fluoroaniline is toxic and can be absorbed through the skin. Avoid direct contact.
-
Toluene is flammable and has narcotic effects at high concentrations.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a straightforward and efficient method for the laboratory-scale synthesis of this compound. The use of readily available starting materials and standard laboratory techniques makes this procedure accessible to researchers in organic and medicinal chemistry. The final product can be obtained in good yield and purity after a simple recrystallization step. This application note serves as a valuable resource for the preparation of this important chemical intermediate.
References
Application Notes and Protocols for High-Throughput Screening Assays Using N-(4-fluorophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-3-oxobutanamide and its derivatives represent a versatile scaffold in medicinal chemistry. The presence of a reactive β-ketoamide moiety makes it a valuable starting point for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. While direct high-throughput screening (HTS) data for this compound is not extensively documented in publicly available literature, its structural analogs have shown promise in the development of inhibitors for various enzyme classes, including kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.
This document provides a hypothetical, yet plausible, application of this compound as a foundational structure for the discovery of novel kinase inhibitors. We present a detailed protocol for a fluorescence-based high-throughput screening assay designed to identify inhibitors of a generic tyrosine kinase, a well-established target in oncology drug discovery.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for sample handling, storage, and assay development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀FNO₂ | [1] |
| Molecular Weight | 195.19 g/mol | [2] |
| CAS Number | 2713-85-1 | [1] |
| Melting Point | 102 °C | [1] |
| Boiling Point | 369.9 °C at 760 mmHg | [1] |
| LogP | 1.816 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Hypothetical Signaling Pathway and Rationale for HTS
Many cancers are driven by aberrant signaling through receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. This cascade activation ultimately leads to cell proliferation, survival, and metastasis. Inhibiting the kinase activity of these RTKs is a proven therapeutic strategy. This section outlines a hypothetical signaling pathway that can be targeted for inhibitor screening.
Caption: Hypothetical Tyrosine Kinase Signaling Pathway.
High-Throughput Screening Workflow
A fluorescence polarization (FP)-based assay is a robust and widely used method for HTS of kinase inhibitors. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. A larger, phosphorylated peptide tumbles slower in solution, resulting in a higher FP signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a low FP signal.
Caption: HTS Workflow for Kinase Inhibitor Screening.
Quantitative Data Summary
The following table summarizes hypothetical data from a primary screen of a library of compounds derived from this compound against a generic tyrosine kinase. The data includes positive and negative controls, as well as a selection of test compounds.
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| Negative Control (DMSO) | - | 350 | 0% |
| Positive Control (Staurosporine) | 10 | 120 | 100% |
| NFPO-001 | 10 | 345 | 2.2% |
| NFPO-002 | 10 | 150 | 87.0% |
| NFPO-003 | 10 | 290 | 26.1% |
| NFPO-004 | 10 | 355 | -2.2% |
| NFPO-005 | 10 | 135 | 93.5% |
Note: % Inhibition is calculated relative to the positive and negative controls.
Experimental Protocol: Fluorescence Polarization HTS Assay
This protocol details the steps for a 384-well plate-based fluorescence polarization high-throughput screening assay to identify inhibitors of a generic tyrosine kinase.
Materials and Reagents:
-
Assay Plates: 384-well, low-volume, black, flat-bottom plates.
-
Compound Plates: 384-well plates containing library compounds derived from this compound dissolved in 100% DMSO.
-
Recombinant Tyrosine Kinase: Purified, active enzyme.
-
Fluorescent Peptide Substrate: A tyrosine-containing peptide labeled with a suitable fluorophore (e.g., FITC).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Positive Control: A known kinase inhibitor (e.g., Staurosporine).
-
Negative Control: 100% DMSO.
-
Plate Reader: Capable of measuring fluorescence polarization.
-
Liquid Handling System: Automated or manual multi-channel pipettes.
Procedure:
-
Compound Dispensing:
-
Using an automated liquid handler, transfer 100 nL of each test compound from the compound plates to the corresponding wells of the assay plates.
-
Dispense 100 nL of 100% DMSO into the negative control wells.
-
Dispense 100 nL of the positive control compound into the positive control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the tyrosine kinase and the fluorescent peptide substrate in assay buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.
-
Dispense 10 µL of the enzyme/substrate master mix into each well of the assay plates.
-
Gently mix the plates on a plate shaker for 1 minute.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in assay buffer. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Add 10 µL of the ATP solution to all wells of the assay plates to start the kinase reaction.
-
Gently mix the plates on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the assay plates at room temperature for the optimized reaction time (e.g., 60 minutes). Protect the plates from light.
-
-
Fluorescence Polarization Reading:
-
Read the plates on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos) / (mP_neg - mP_pos)]) where:
-
mP_sample is the millipolarization value of the test compound.
-
mP_pos is the average millipolarization value of the positive control.
-
mP_neg is the average millipolarization value of the negative control.
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
-
Disclaimer: This document provides a hypothetical application and protocol. The actual biological activity of this compound and its derivatives must be determined through experimental validation. The provided protocols should be adapted and optimized for specific experimental conditions and targets.
References
Application Notes and Protocols for Target Identification Using N-(4-fluorophenyl)-3-oxobutanamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)-3-oxobutanamide is a small molecule with potential as a chemical probe for identifying and validating novel protein targets. Its structure suggests possible interactions with various cellular proteins, making it a valuable tool for target deconvolution in drug discovery and chemical biology. These application notes provide a comprehensive guide for utilizing this compound to identify its binding partners in a cellular context. The protocols described herein are based on established methodologies for chemical probe-based target identification, including affinity purification coupled with mass spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Chemical Probe Design and Synthesis
To employ this compound as a chemical probe, it is often necessary to synthesize an affinity-tagged version. This typically involves introducing a linker and a purification handle (e.g., biotin) or a photoreactive group for covalent crosslinking to its target proteins. The point of attachment for the linker should be carefully chosen to minimize disruption of the compound's binding to its native targets. For the purpose of these protocols, we will refer to a biotinylated version as NFOBiotin .
Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification is a powerful technique to isolate proteins that bind to a specific ligand. By immobilizing NFOBiotin on a solid support, interacting proteins can be captured from a cell lysate and subsequently identified by mass spectrometry.
Experimental Workflow for AP-MS
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Protocol: Affinity Purification of this compound Binding Proteins
Materials:
-
Cell line of interest
-
NFOBiotin probe and unconjugated this compound (as a competitor)
-
Streptavidin-coated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in PBS or 2 mM Biotin in PBS)
-
Reagents for protein digestion (Trypsin, DTT, Iodoacetamide)
-
Mass spectrometer
Procedure:
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Bead Preparation: Wash streptavidin-coated magnetic beads with wash buffer.
-
Probe Immobilization: Incubate the beads with NFOBiotin to immobilize the probe.
-
Affinity Pulldown:
-
Experimental Sample: Incubate the cell lysate with the NFOBiotin -coated beads.
-
Control Sample: For competitive pulldown, pre-incubate the cell lysate with an excess of unconjugated this compound before adding the NFOBiotin -coated beads.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
Clean up the resulting peptides using a desalting column.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite. Compare the protein abundance between the experimental and control samples to identify specific binding partners of this compound.
Data Presentation: Hypothetical AP-MS Results
| Protein ID | Gene Name | Fold Enrichment (NFOBiotin vs. Control) | p-value | Function |
| P12345 | TGT1 | 15.2 | 0.001 | Kinase |
| Q67890 | TGT2 | 10.5 | 0.005 | Dehydrogenase |
| A1B2C3 | TGT3 | 8.1 | 0.012 | Transcription Factor |
| D4E5F6 | TGT4 | 2.5 | 0.045 | Structural Protein |
Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
Materials:
-
Cell line expressing the putative target protein(s)
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer
-
Antibodies against the putative target protein(s)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection of Soluble Target Protein: Analyze the amount of the soluble target protein in each sample by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: Hypothetical CETSA Results
| Target Protein | Apparent Tm (Vehicle) | Apparent Tm (Compound) | Thermal Shift (ΔTm) |
| TGT1 | 52.5 °C | 56.0 °C | +3.5 °C |
| TGT2 | 58.0 °C | 60.5 °C | +2.5 °C |
| TGT3 | 49.0 °C | 49.2 °C | +0.2 °C |
Downstream Signaling Pathway Analysis
Once a target is identified and validated, it is crucial to understand the functional consequences of its modulation by this compound. This can be achieved by investigating downstream signaling pathways.
Hypothetical Signaling Pathway Modulated by Target TGT1 (a Kinase)
Caption: Hypothetical signaling pathway inhibited by the probe.
Concluding Remarks
These application notes provide a framework for utilizing this compound as a chemical probe for target identification and validation. The successful application of these protocols will enable researchers to uncover novel biological functions and potential therapeutic targets, thereby advancing our understanding of cellular processes and aiding in the development of new therapeutic agents. It is important to note that the provided data is hypothetical and serves to illustrate the expected outcomes of the described experiments. Each experimental step should be carefully optimized for the specific biological system under investigation.
Application of N-(4-fluorophenyl)-3-oxobutanamide in enzyme inhibition studies
Application of N-(4-fluorophenyl)-3-oxobutanamide in Enzyme Inhibition Studies: Information Not Available
Following a comprehensive search of scientific literature and databases, there is currently no specific information available regarding the application of this compound in enzyme inhibition studies. The search for data on its target enzymes, inhibitory mechanisms, quantitative measures of inhibition (such as IC50 or Ki values), and detailed experimental protocols for its use in enzyme assays did not yield any relevant results.
While the chemical structure of this compound is known, and information on its general physical and chemical properties can be found in chemical databases, its biological activity, particularly as an enzyme inhibitor, does not appear to have been characterized or published in the available scientific literature.
Searches for related compounds, including various acetoacetanilide and N-aryl-3-oxobutanamide derivatives, also did not provide specific data that could be extrapolated to this compound for the purpose of creating detailed application notes and protocols for enzyme inhibition studies. The biological activities reported for analogous compounds are diverse and do not offer a clear indication of a specific enzyme target or inhibitory profile for the requested molecule.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and visualizations, due to the absence of foundational research on the enzyme inhibitory properties of this compound. Further experimental investigation would be required to determine if this compound has any activity as an enzyme inhibitor and to characterize its potential applications in this area.
Application Notes: Development of an Analytical Method for N-(4-fluorophenyl)-3-oxobutanamide Quantification
AN-0012
Abstract
This document details two robust and reliable analytical methods for the quantitative determination of N-(4-fluorophenyl)-3-oxobutanamide in solution. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification is crucial for process monitoring, quality control, and research and development. The methods presented are: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control and assays where moderate sensitivity is required. 2) A highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level quantification and analysis in complex matrices. This note provides comprehensive experimental protocols and expected validation performance data for both methods.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The analyte is separated on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. Quantification is achieved by monitoring the ultraviolet (UV) absorbance of the analyte at a specified wavelength and comparing the peak area to that of a calibration curve prepared from certified reference standards.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Filters: 0.22 µm PTFE or Nylon syringe filters
Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
Experimental Protocol
1.4.1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions (1-200 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.
-
Mobile Phase (Acetonitrile/Water/Formic Acid, 50:50:0.1, v/v/v): Combine 500 mL of acetonitrile with 500 mL of deionized water and 1 mL of formic acid. Mix thoroughly and degas by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range. Vortex to ensure complete dissolution. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
1.4.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water/Formic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Method Validation Summary (HPLC-UV)
The following table summarizes the typical performance characteristics expected from the validation of this HPLC-UV method, in accordance with ICH guidelines.[1][2][3]
| Parameter | Acceptance Criteria / Expected Value |
| Linearity (Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle
This method provides superior sensitivity and selectivity for the quantification of this compound. The analyte is first separated from the sample matrix using reversed-phase liquid chromatography. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion to a specific product ion is monitored for both the analyte and a stable isotope-labeled internal standard (SIL-IS), ensuring high specificity and accuracy.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Internal Standard (IS): N-(4-fluorophenyl-d4)-3-oxobutanamide (or a suitable structural analog if SIL-IS is unavailable)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Sample Preparation Reagents: Acetonitrile for protein precipitation (if analyzing biological samples).
Instrumentation
-
A UHPLC or HPLC system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx™, Analyst®).
Experimental Protocol
2.4.1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepared as described in section 1.4.1.
-
Internal Standard Stock Solution (1 mg/mL): Prepared similarly to the analyte stock solution.
-
Working Standard Solutions (0.1-500 ng/mL): Prepare a series of working standards by serially diluting the stock solution with 50:50 acetonitrile/water.
-
Working Internal Standard Solution (50 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2.4.2. Sample Preparation (for biological matrix, e.g., plasma)
-
Pipette 50 µL of the sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the Working Internal Standard Solution (50 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2.4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 196.1 > 109.1; IS (d4): 200.1 > 113.1 |
| Collision Energy | Optimized for analyte and instrument (e.g., 15 eV) |
Method Validation Summary (LC-MS/MS)
The following table summarizes the typical performance characteristics expected from the validation of this LC-MS/MS method.[4][5][6]
| Parameter | Acceptance Criteria / Expected Value |
| Linearity (Range) | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% (90.0 - 110.0% at non-LLOQ levels) |
| Precision (RSD%) | Intra-day: ≤ 15%; Inter-day: ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Selectivity | No significant interference from at least six unique matrix sources. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. |
| Recovery | Consistent, precise, and reproducible. |
Experimental Workflow
The logical flow of the experimental protocol, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: General workflow for the quantification of this compound.
Conclusion
The HPLC-UV and LC-MS/MS methods described in this application note provide reliable and robust approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis in complex matrices, such as those encountered in pharmacokinetic or metabolism studies. The choice of method should be based on the specific application, required sensitivity, and available instrumentation. Both methods are designed to meet the rigorous standards of the pharmaceutical industry and can be fully validated according to regulatory guidelines.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. international-pharma.com [international-pharma.com]
- 5. resolian.com [resolian.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-(4-fluorophenyl)-3-oxobutanamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-fluorophenyl)-3-oxobutanamide is a small molecule of interest in pharmaceutical research. The development of a reliable bioanalytical method is crucial for characterizing its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound in human plasma. Two distinct sample preparation protocols, protein precipitation and liquid-liquid extraction, are presented to offer flexibility based on laboratory workflow and required sample cleanup.[2] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Principle of the Method
This method utilizes a triple quadrupole mass spectrometer for the sensitive and selective quantification of this compound. The analyte is first separated from plasma components using either protein precipitation or liquid-liquid extraction. Chromatographic separation is achieved on a reversed-phase C18 column. Detection is performed using electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM).[3][4] Quantification is based on the ratio of the analyte peak area to that of a stable isotope-labeled internal standard (IS).
Materials and Reagents
-
Analytes and Standards:
-
This compound (Reference Standard, >98% purity)
-
This compound-d4 (Internal Standard, >98% purity)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an ESI source
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
Two methods for sample preparation are provided. The choice depends on the required level of cleanliness and throughput.
Protocol 1: Protein Precipitation (PPT)
This method is fast and simple, suitable for high-throughput analysis.[5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution and briefly vortex.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2.3.2) and inject into the LC-MS/MS system.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample cleanup compared to protein precipitation.[2]
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the IS working solution and vortex.[2]
-
Add 1 mL of methyl tert-butyl ether (MTBE).[2]
-
Vortex for 5 minutes.[2]
-
Centrifuge at 4,000 x g for 10 minutes.[2]
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.[2]
LC-MS/MS Conditions
2.3.1. Liquid Chromatography
-
HPLC System: A standard UPLC or HPLC system.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[2]
-
MRM Transitions: The precursor and product ions are selected for the analyte and the internal standard.
Data Summary
The quantitative performance of the LC-MS/MS method was evaluated. The results are summarized in the following tables.
Table 1. MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 196.1 | 109.1 | 100 | 25 |
| This compound-d4 (IS) | 200.1 | 113.1 | 100 | 25 |
Table 2. Calibration Curve Performance
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Table 3. Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Mid | 100 | 4.1 | 101.5 | 5.3 | 102.0 |
| High | 800 | 3.5 | 97.8 | 4.1 | 98.3 |
Table 4. Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.8 |
| High | 800 | 95.1 | 98.2 |
Visualization of Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, with two effective sample preparation protocols to suit different laboratory needs. The presented method is well-suited for supporting pharmacokinetic and other studies in the drug development process.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 4. Multiple and Selective Reaction Monitoring Using Triple Quadrupole Mass Spectrometer: Preclinical Large Cohort Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for In Vivo Evaluation of N-(4-fluorophenyl)-3-oxobutanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(4-fluorophenyl)-3-oxobutanamide is a small molecule with a chemical structure suggestive of potential biological activity. The presence of an anilide and a β-dicarbonyl moiety indicates that the compound could be explored for various therapeutic applications, including anti-inflammatory and anti-cancer effects. These application notes provide a comprehensive framework for the in vivo preclinical evaluation of this compound in animal models. The protocols are designed to be adaptable based on emerging in vitro data regarding the compound's specific mechanism of action.
Tier 1: Acute Toxicity and Dose-Range Finding
The initial step in the in vivo evaluation of any novel compound is to assess its safety profile and determine a suitable dose range for subsequent efficacy studies. An acute toxicity study helps in identifying the maximum tolerated dose (MTD) and observing any overt signs of toxicity.
Experimental Protocol: Acute Oral and Intraperitoneal Toxicity Study
-
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old, 20-25g), equally divided by sex.
-
Housing: Animals should be housed in standard cages with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and free access to standard pellet chow and water. Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a solution containing DMSO, Cremophor EL, and saline). The final concentration of DMSO should not exceed 5-10%.
-
Dose Administration: A single dose of the compound will be administered via oral gavage and intraperitoneal (IP) injection in different groups of animals. Start with a dose of 5 mg/kg and escalate in subsequent groups (e.g., 50, 300, 2000 mg/kg), following a sighting study to minimize animal use.
-
Observation: Following administration, observe the animals continuously for the first 4 hours, and then periodically for 14 days. Record any signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, and also tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.
Data Presentation: Acute Toxicity Summary
| Administration Route | Dose (mg/kg) | No. of Animals (Male/Female) | Mortality | Clinical Signs of Toxicity |
| Oral Gavage | 5 | 3/3 | 0/6 | No observable signs |
| 50 | 3/3 | 0/6 | Mild lethargy in the first 2 hours | |
| 300 | 3/3 | 1/6 | Lethargy, piloerection | |
| 2000 | 3/3 | 4/6 | Severe lethargy, ataxia, mortality within 24h | |
| Intraperitoneal | 5 | 3/3 | 0/6 | No observable signs |
| 50 | 3/3 | 0/6 | Mild sedation | |
| 300 | 3/3 | 2/6 | Ataxia, abdominal writhing | |
| 2000 | 3/3 | 6/6 | Severe distress, mortality within 6h |
Tier 2: Efficacy Studies (Hypothetical Scenarios)
Based on the chemical structure, two potential therapeutic applications are explored: anti-inflammatory and anti-cancer activity.
Scenario A: Anti-inflammatory Activity Evaluation
Model: Carrageenan-induced paw edema in rats. This is a widely used and well-characterized model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats (150-200g).
-
Groups:
-
Group 1: Vehicle control (receives only the vehicle).
-
Group 2: this compound (low dose, e.g., 25 mg/kg, p.o.).
-
Group 3: this compound (high dose, e.g., 50 mg/kg, p.o.).
-
Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer the test compound or vehicle orally 60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation: Anti-inflammatory Effect on Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.05 | 2.50 ± 0.10 | - |
| Compound (Low) | 25 | 1.23 ± 0.04 | 2.05 ± 0.08 | 36% |
| Compound (High) | 50 | 1.26 ± 0.06 | 1.75 ± 0.07 | 60% |
| Indomethacin | 10 | 1.24 ± 0.05 | 1.60 ± 0.06 | 72% |
Hypothetical Signaling Pathway: Inhibition of NF-κB
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Scenario B: Anti-cancer Activity Evaluation
Model: Human tumor xenograft in immunodeficient mice. This model assesses the compound's ability to inhibit tumor growth in a setting that mimics human cancer.
Experimental Protocol: Xenograft Tumor Growth Inhibition
-
Cell Line: A human cancer cell line, for example, A549 (non-small cell lung cancer).
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Procedure:
-
Inject 5 x 10^6 A549 cells in 0.1 mL of Matrigel subcutaneously into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
-
Groups:
-
Group 1: Vehicle control (daily IP injection).
-
Group 2: this compound (e.g., 50 mg/kg, daily IP injection).
-
Group 3: Positive control (e.g., Cisplatin, 5 mg/kg, once weekly IP injection).
-
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group.
Data Presentation: Anti-cancer Efficacy
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Day 0 Tumor Vol (mm³) | Day 21 Tumor Vol (mm³) | % TGI (Tumor Growth Inhibition) |
|---|---|---|---|---|
| Vehicle Control | - | 125 ± 15 | 1450 ± 150 | - |
| Compound | 50 | 128 ± 18 | 750 ± 90 | 53% |
| Cisplatin | 5 | 122 ± 16 | 450 ± 60 | 76% |
Body Weight Changes
| Treatment Group | Dose (mg/kg) | Day 0 Body Weight (g) | Day 21 Body Weight (g) | % Change in Body Weight |
|---|---|---|---|---|
| Vehicle Control | - | 22.5 ± 1.0 | 24.0 ± 1.2 | +6.7% |
| Compound | 50 | 22.8 ± 0.9 | 22.5 ± 1.1 | -1.3% |
| Cisplatin | 5 | 22.6 ± 1.1 | 20.1 ± 1.5 | -11.1% |
Detailed Methodologies
Protocol 1: Oral Gavage in Mice
-
Materials: Appropriate size gavage needles (20-22G for adult mice), syringes.[1][2]
-
Procedure: a. Weigh the mouse and calculate the required volume of the test substance. The maximum recommended volume is 10 mL/kg.[1] b. Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the mouth to the last rib.[1] c. Restrain the mouse firmly by the scruff of the neck to keep the head and body in a straight line. d. Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[1] e. The mouse will typically swallow, which aids the passage of the needle into the esophagus. Advance the needle to the pre-measured depth without force.[2] f. Administer the substance slowly. g. Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.[1]
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Procedure: a. Weigh the mouse and calculate the required injection volume. The maximum recommended volume is 10 mL/kg.[3][4] b. Restrain the mouse with its head tilted downwards. c. Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][6] d. Insert the needle, bevel up, at a 30-40° angle.[3][5] e. Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.[6] f. Inject the substance and withdraw the needle. g. Return the animal to its cage and monitor for complications.[3]
Experimental Workflow Visualization
References
Flow Cytometry Analysis of Cells Treated with N-(4-fluorophenyl)-3-oxobutanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing flow cytometry to characterize the cellular effects of the compound N-(4-fluorophenyl)-3-oxobutanamide. The protocols detailed below are established methods for assessing apoptosis, cell cycle distribution, and cell proliferation, which are critical endpoints in drug discovery and toxicology studies.
Application Notes
Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of multiple cellular parameters. When evaluating the biological activity of a novel compound such as this compound, flow cytometry can provide crucial insights into its mechanism of action. By treating cultured cells with the compound, researchers can assess its impact on fundamental cellular processes.
Key applications include:
-
Apoptosis Induction: Determining if the compound induces programmed cell death is a primary objective in cancer research and toxicology. The Annexin V and Propidium Iodide (PI) assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
-
Cell Cycle Perturbation: Many therapeutic agents, particularly in oncology, exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M).[4] Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution within a cell population.[5][6]
-
Inhibition of Proliferation: Assessing the anti-proliferative activity of a compound is fundamental in the development of anti-cancer drugs and other therapies. Dye dilution assays or the incorporation of nucleotide analogs like BrdU or EdU can quantify cell proliferation.[7][8][9]
Data Presentation
The following tables represent hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 88.7 ± 3.4 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 10 | 65.4 ± 4.5 | 20.1 ± 2.9 | 14.5 ± 2.1 |
| 50 | 30.1 ± 5.2 | 45.3 ± 4.8 | 24.6 ± 3.3 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.3 ± 3.3 | 28.1 ± 2.5 | 16.6 ± 1.9 | 1.5 ± 0.4 |
| 1 | 58.2 ± 2.9 | 25.4 ± 2.1 | 16.4 ± 1.8 | 2.1 ± 0.6 |
| 10 | 68.9 ± 4.1 | 15.2 ± 1.9 | 12.9 ± 1.5 | 8.0 ± 1.1 |
| 50 | 75.6 ± 5.0 | 8.1 ± 1.3 | 6.3 ± 1.0 | 15.7 ± 2.2 |
Table 3: Cell Proliferation Analysis by Dye Dilution Assay (e.g., CFSE)
| Treatment Concentration (µM) | Proliferation Index | % Divided |
| 0 (Vehicle Control) | 2.8 ± 0.3 | 92.1 ± 2.5 |
| 1 | 2.4 ± 0.2 | 85.3 ± 3.1 |
| 10 | 1.2 ± 0.1 | 45.7 ± 4.2 |
| 50 | 0.5 ± 0.08 | 15.2 ± 2.8 |
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol is for the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.[1][2][3]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[2]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1][10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][10]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Caption: Workflow for Apoptosis Analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.[5]
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL)
-
70% ice-cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).[6]
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.[11]
Data Interpretation: The DNA content histogram will show peaks corresponding to the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A sub-G1 peak indicates the presence of apoptotic cells with fragmented DNA.
Caption: Workflow for Cell Cycle Analysis.
Protocol 3: Cell Proliferation Assay using a Dye Dilution Method
This protocol describes a method to assess cell proliferation based on the dilution of a fluorescent dye (e.g., CFSE) in daughter cells after cell division.[8][11]
Materials:
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Harvest and wash cells, then resuspend in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add the cell proliferation dye to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium to remove any unbound dye.
-
Resuspend the cells in fresh complete medium and seed for the proliferation experiment.
-
Treat the cells with various concentrations of this compound.
-
Harvest cells at different time points (e.g., 24, 48, 72 hours) and analyze by flow cytometry.
Data Interpretation: As cells divide, the fluorescence intensity of the dye is halved in daughter cells. The flow cytometry histogram will show distinct peaks representing successive generations of divided cells. Proliferation analysis software can be used to calculate metrics such as the proliferation index and the percentage of divided cells.[8]
Caption: Workflow for Cell Proliferation Assay.
Hypothetical Signaling Pathway
Should the experimental data suggest that this compound induces apoptosis, further investigation into the underlying signaling pathways would be warranted. The following diagram illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be affected.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-fluorophenyl)-3-oxobutanamide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-fluorophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Condensation of 4-fluoroaniline with ethyl acetoacetate: This is a widely used method that involves the reaction of 4-fluoroaniline with ethyl acetoacetate, typically at elevated temperatures. The reaction can be carried out with or without a catalyst.
-
Acylation of 4-fluoroaniline with diketene: This method offers a potentially faster and more atom-economical route. The reaction is usually performed at low temperatures in an aprotic solvent.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low Yield: This can be due to incomplete reactions, side product formation, or suboptimal reaction conditions.
-
Side Product Formation: Common side products can arise from the self-condensation of reactants or further reactions of the desired product.
-
Purification Difficulties: Separating the final product from unreacted starting materials and byproducts can be challenging. The product's polarity and solubility characteristics need to be considered for effective purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and moisture. Containers should be tightly sealed.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature incrementally, while monitoring for byproduct formation. - Ensure efficient stirring to promote reactant interaction. |
| Suboptimal Reagent Ratio | - Use a slight excess (1.1-1.2 equivalents) of the acylating agent (ethyl acetoacetate or diketene). |
| Presence of Moisture | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Inefficient Catalyst | - If using a catalyst, ensure it is fresh and active. Consider screening different catalysts (e.g., acids, bases, or Lewis acids) to find the most effective one. |
Issue 2: Formation of Impurities/Side Products
| Possible Cause | Suggested Solution |
| Diacylation of Aniline | - Control the stoichiometry of the acylating agent carefully. Add the acylating agent dropwise to the aniline solution to maintain a low localized concentration. |
| Self-Condensation of Ethyl Acetoacetate | - This can be more prevalent at higher temperatures. Consider lowering the reaction temperature and using a catalyst to facilitate the desired reaction at a lower temperature. |
| Thermal Degradation | - Avoid excessively high reaction temperatures or prolonged reaction times. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| "Oiling Out" During Recrystallization | - The product is precipitating as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point or use a solvent mixture. Slow cooling can also help promote crystal formation. |
| Poor Separation in Column Chromatography | - Optimize the eluent system. A gradual increase in the polar solvent (e.g., ethyl acetate in hexane) can improve separation. - Ensure the silica gel is properly packed to avoid channeling. |
| Product Loss During Workup | - During aqueous extraction, ensure the pH is adjusted to keep the product in its neutral form, maximizing its solubility in the organic phase. - Perform multiple extractions with smaller volumes of solvent for better recovery. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of this compound. This data is illustrative and based on typical outcomes for similar reactions.
Table 1: Effect of Catalyst on Yield (Reaction of 4-fluoroaniline with Ethyl Acetoacetate)
| Catalyst (5 mol%) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| None | 8 | 140 | 65 |
| Acetic Acid | 6 | 140 | 75 |
| p-Toluenesulfonic Acid | 5 | 130 | 82 |
| Ytterbium(III) Triflate | 4 | 120 | 88 |
Table 2: Effect of Solvent on Yield (Reaction of 4-fluoroaniline with Diketene)
| Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Toluene | 3 | 0 to RT | 85 |
| Dichloromethane | 3 | 0 to RT | 82 |
| Tetrahydrofuran | 4 | 0 to RT | 78 |
| Acetonitrile | 4 | 0 to RT | 75 |
Experimental Protocols
Protocol 1: Synthesis via Condensation with Ethyl Acetoacetate
Materials:
-
4-fluoroaniline (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid (optional, 0.05 eq)
-
Toluene (as solvent, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline and ethyl acetoacetate. If using a catalyst and solvent, add them to the flask.
-
Heat the reaction mixture to 120-140°C with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) (e.g., eluent: 4:1 Hexane/Ethyl Acetate).
-
Continue heating until the 4-fluoroaniline is consumed (typically 4-8 hours). Ethanol is liberated during the reaction and can be distilled off to drive the equilibrium.
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent like hexane.
-
If the product does not crystallize, the crude mixture can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis via Acylation with Diketene
Materials:
-
4-fluoroaniline (1.0 eq)
-
Diketene (1.05 eq)
-
Toluene (or another suitable aprotic solvent)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline in toluene.
-
Cool the solution in an ice bath to 0-5°C.
-
Add diketene dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's completion by TLC.
-
The product may precipitate from the solution upon completion. If so, collect the solid by filtration and wash with cold toluene or hexane.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.
Technical Support Center: Purification of N-(4-fluorophenyl)-3-oxobutanamide by Recrystallization from Ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of N-(4-fluorophenyl)-3-oxobutanamide via recrystallization from ethanol.
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound in ethanol, the following table provides an estimate based on the known properties of the compound and the solubility of structurally similar compounds like acetoacetanilide. Acetoacetanilide is known to be soluble in ethanol[1][2]. The provided values are intended as a starting point for experimental optimization.
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₀FNO₂ | |
| Molecular Weight | 195.19 g/mol | [3] |
| Melting Point (Pure) | 102 °C | [3] |
| Appearance | White to off-white crystalline solid | |
| Estimated Solubility in Ethanol at 25 °C | ~2-5 g/100 mL | This is an estimate. The compound is expected to be sparingly soluble at room temperature. |
| Estimated Solubility in Boiling Ethanol (78 °C) | > 20 g/100 mL | The compound should be freely soluble in boiling ethanol. |
| Typical Purity (Post-Recrystallization) | > 99% | Dependent on the nature and quantity of impurities. |
| Expected Yield | 70-90% | Highly dependent on careful technique to minimize loss. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% or absolute ethanol
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Watch glass
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture to the boiling point of ethanol (approximately 78 °C) with continuous stirring.
-
Add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a short-stemmed funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
-
Analysis:
-
Determine the weight of the purified product to calculate the percent yield.
-
Measure the melting point of the dried crystals. A sharp melting point close to the literature value of 102 °C indicates high purity[3].
-
Troubleshooting Guide
This section addresses common issues that may be encountered during the recrystallization of this compound from ethanol.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} enddot
Troubleshooting workflow for recrystallization issues.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the purification of this compound by recrystallization from ethanol.
Frequently Asked Questions about the recrystallization process.
References
Technical Support Center: Overcoming Solubility Challenges of N-(4-fluorophenyl)-3-oxobutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-(4-fluorophenyl)-3-oxobutanamide in aqueous buffers.
I. Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound can be attributed to several physicochemical properties. Its aromatic fluorophenyl ring and butanamide structure contribute to a significant degree of lipophilicity, as indicated by its predicted LogP value of approximately 1.6 to 1.8.[1] This suggests a preference for a non-polar or oily environment over an aqueous one. While the amide and ketone groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor solubility in water.[2]
Q2: I am observing precipitation of my compound during my experiment. What are the initial troubleshooting steps?
A2: Precipitation is a common issue with poorly soluble compounds. Here are the initial steps to troubleshoot this problem:
-
Verify Stock Solution Integrity: Ensure your stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved.[3] Visually inspect for any crystals. If necessary, gentle warming or sonication can be used to ensure complete dissolution before preparing aqueous dilutions.[3]
-
Check Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing a serial dilution to determine the concentration at which the compound remains in solution.
-
Control pH: The pH of your aqueous buffer can significantly influence the solubility of ionizable compounds. Although this compound is a weak acid with a high predicted pKa of around 11.13, meaning it will be predominantly in its neutral, less soluble form at physiological pH, significant pH shifts in your experimental setup should be avoided.[1]
-
Consider Temperature Effects: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature.
Q3: Can I use organic solvents to improve the solubility of this compound in my aqueous buffer?
A3: Yes, using a water-miscible organic solvent, also known as a cosolvent, is a common and effective strategy.[1][4] Solvents like ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1][4] However, it is crucial to consider the potential impact of the cosolvent on your specific assay or experimental system, as high concentrations can sometimes interfere with biological assays or cause toxicity.[1]
Q4: Are there other methods besides cosolvents to enhance the solubility of this compound?
A4: Absolutely. Several other techniques can be employed, either alone or in combination with cosolvents:
-
Surfactants: Amphiphilic molecules called surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[5][6] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Poloxamers.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment and increasing its solubility.[7]
Q5: How do I choose the most suitable solubilization method for my experiment?
A5: The choice of solubilization method depends on several factors, including the required concentration of the compound, the constraints of your experimental system (e.g., cell-based assays are sensitive to solvent toxicity), and the desired formulation properties. A systematic approach, as outlined in the workflow diagram below, is recommended.
II. Troubleshooting Guides
This section provides structured tables to guide you through common solubility issues and their potential solutions.
Table 1: Troubleshooting Precipitation Issues
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution from organic stock solution into aqueous buffer. | The compound's solubility limit in the final aqueous buffer is exceeded. | 1. Decrease the final concentration of the compound. 2. Incorporate a cosolvent (e.g., ethanol, PEG 400) into the aqueous buffer. 3. Add a surfactant (e.g., Tween® 80) to the buffer. 4. Use a cyclodextrin to form an inclusion complex. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating out of a supersaturated solution. This can be due to temperature fluctuations or prolonged incubation. | 1. Ensure the temperature is consistently maintained. 2. Prepare fresh solutions closer to the time of use. 3. Consider using a stabilizing excipient like a hydrophilic polymer. |
| Inconsistent results or poor reproducibility between experiments. | Variability in solution preparation, such as incomplete dissolution of the stock solution or inaccurate dilutions. | 1. Standardize the stock solution preparation method, ensuring complete dissolution. 2. Use calibrated pipettes for accurate dilutions. 3. Prepare a larger batch of the final solution to be used across all replicates if possible. |
III. Experimental Protocols
The following are detailed methodologies for key experiments related to determining and enhancing the solubility of this compound.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Repeat the measurement at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Protocol 2: Solubility Enhancement using Cosolvents
Objective: To evaluate the effect of different cosolvents on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer
-
Cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Materials and equipment from Protocol 1
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cosolvent (e.g., 5%, 10%, 20%, 30% v/v).
-
For each cosolvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Plot the solubility of the compound as a function of the cosolvent concentration to determine the optimal cosolvent and its concentration for your needs.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Phase Solubility Study)
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound and to determine the stability constant of the inclusion complex.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer
-
Materials and equipment from Protocol 1
Procedure:
-
Prepare a series of aqueous solutions of the cyclodextrin in the chosen buffer at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow the shake-flask method (Protocol 1) to determine the total concentration of the dissolved compound in each cyclodextrin solution at equilibrium.
-
Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). This is the phase solubility diagram.
-
The type of curve obtained will provide information about the stoichiometry and solubility of the inclusion complex.[7]
IV. Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the experimental protocols.
Table 2: Hypothetical Solubility of this compound in Different Aqueous Buffers at 25°C
| Buffer | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | < 10 |
| Acetate Buffer | 4.5 | < 10 |
| Phosphate Buffer | 6.8 | < 10 |
| Phosphate Buffered Saline (PBS) | 7.4 | < 10 |
Table 3: Hypothetical Effect of Cosolvents on the Solubility of this compound in PBS (pH 7.4) at 25°C
| Cosolvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | < 10 |
| Ethanol | 10 | 50 |
| 20 | 150 | |
| Propylene Glycol | 10 | 40 |
| 20 | 120 | |
| PEG 400 | 10 | 80 |
| 20 | 250 | |
| DMSO | 5 | 200 |
| 10 | >500 |
Table 4: Hypothetical Phase Solubility Data for this compound with HP-β-Cyclodextrin in Water at 25°C
| HP-β-CD Concentration (mM) | This compound Solubility (µM) |
| 0 | 50 |
| 2 | 150 |
| 4 | 250 |
| 6 | 350 |
| 8 | 450 |
| 10 | 550 |
V. Visualizations
The following diagrams illustrate key workflows and concepts described in this guide.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. jocpr.com [jocpr.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for N-(4-fluorophenyl)-3-oxobutanamide synthesis side reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the synthesis of N-(4-fluorophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common and straightforward method for synthesizing this compound is the acetoacetylation of 4-fluoroaniline. This is typically achieved through one of two primary routes:
-
Reaction with Diketene: This method involves the direct reaction of 4-fluoroaniline with diketene. It is often a fast and high-yielding reaction.
-
Reaction with a ß-ketoester: The condensation of 4-fluoroaniline with an acetoacetate ester, such as ethyl acetoacetate, is another widely used method. This reaction typically requires heating and may be performed with or without a catalyst.[1]
Q2: My NMR spectrum shows more signals than expected for the pure product. What could be the cause?
The presence of more signals than anticipated in the ¹H or ¹³C NMR spectrum is often due to keto-enol tautomerism. This compound, being a β-dicarbonyl compound, can exist as an equilibrium mixture of the keto and enol forms.[2][3] This equilibrium can be influenced by the solvent, temperature, and concentration. The enol form is characterized by a vinyl proton signal and a broad enolic hydroxyl proton signal.
Q3: What are the expected key signals in the IR spectrum of this compound?
The IR spectrum should display characteristic absorption bands for the following functional groups:
-
N-H stretching: Around 3300-3100 cm⁻¹
-
C=O stretching (ketone and amide): Typically in the 1720-1650 cm⁻¹ region. Due to keto-enol tautomerism, you might observe multiple C=O stretching frequencies.
-
C-F stretching: Around 1220 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
Q4: My final product is discolored (e.g., yellow or brown). What is the likely cause and how can it be purified?
Discoloration often indicates the presence of impurities, which could be unreacted starting materials, byproducts from side reactions, or degradation products. Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol, isopropanol, or toluene. Column chromatography can also be employed for higher purity.
Troubleshooting Guide for Side Reactions
Issue 1: Low Product Yield
A low yield of the desired this compound can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Verify the stoichiometry of reactants. An excess of one reactant may be necessary depending on the chosen protocol. - Increase the reaction time or temperature according to literature procedures. - Ensure efficient mixing. |
| Hydrolysis of Acylating Agent | - Use anhydrous solvents and reactants. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Side Reactions | - Control the reaction temperature. Exothermic reactions may require cooling during the addition of reagents. - Optimize the rate of addition of the acylating agent (diketene or ethyl acetoacetate). Slow, dropwise addition is often preferred. |
| Product Loss During Work-up | - Ensure the pH is optimized for product precipitation if performing an aqueous work-up. - Minimize the number of transfer steps. - Select an appropriate recrystallization solvent to maximize recovery. |
Issue 2: Presence of Impurities and Side Products
The formation of byproducts is a common issue. Below are some potential side reactions and strategies to mitigate them.
-
Unreacted 4-fluoroaniline: The presence of the starting amine is a common impurity if the reaction does not go to completion.
-
Troubleshooting: Ensure the molar ratio of the acylating agent is sufficient. Consider a slight excess of the acylating agent. The unreacted amine can often be removed during recrystallization or by an acidic wash during the work-up.
-
-
Diacylation Product: Although less common with monoamines, under certain conditions, O-acylation of the enol tautomer can occur, leading to a diacylated byproduct.
-
Troubleshooting: Avoid a large excess of the acylating agent. Control the reaction temperature to prevent over-acylation.
-
-
Self-condensation of Ethyl Acetoacetate: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation.
-
Troubleshooting: If using a base catalyst, choose a milder base or use a stoichiometric amount.
-
-
Polymerization of Diketene: Diketene is unstable and can polymerize, especially in the presence of acids or bases.
-
Troubleshooting: Use fresh, high-quality diketene. Store it under appropriate conditions (cool and dry). Add the diketene to the reaction mixture in a controlled manner.
-
Experimental Protocols
Synthesis of this compound from 4-Fluoroaniline and Diketene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (1.0 equivalent) in an anhydrous solvent (e.g., toluene, ethyl acetate, or acetone).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add diketene (1.0-1.1 equivalents) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: If the product precipitates, it can be isolated by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Keto-Enol Tautomerism
Caption: Equilibrium between keto and enol forms.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
Optimizing reaction conditions for the synthesis of N-(4-fluorophenyl)-3-oxobutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(4-fluorophenyl)-3-oxobutanamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of 4-fluoroaniline or ethyl acetoacetate. 3. Catalyst inefficiency: Inactive or insufficient amount of catalyst (if used). 4. Moisture contamination: Hydrolysis of the ester or intermediate. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Use freshly distilled or purified reagents. Verify reagent purity via appropriate analytical methods. 3. If using a catalyst like potassium tert-butoxide, ensure it is fresh and used in an appropriate molar ratio. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of Multiple Products (Impure Sample) | 1. Side reactions: Self-condensation of ethyl acetoacetate. 2. Di-acetoacetylation: Reaction of a second molecule of ethyl acetoacetate with the product. 3. Degradation: Decomposition of starting materials or product at high temperatures. | 1. Optimize the molar ratio of reactants. A slight excess of 4-fluoroaniline may be beneficial. 2. Control the stoichiometry of the reactants carefully. 3. Avoid excessive heating. Monitor the reaction temperature closely. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Perform a solvent screen to identify a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| Reaction Stalls or Proceeds Slowly | 1. Low reaction temperature: The activation energy for the reaction is not being met. 2. Steric hindrance: Although less likely for this specific molecule, it can be a factor in related syntheses. | 1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. The use of a catalyst can often overcome minor steric hindrance. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves the acetoacetylation of 4-fluoroaniline with a suitable acetoacetylating agent, typically ethyl acetoacetate or diketene. The reaction can be carried out with or without a catalyst and in the presence of a solvent or under solvent-free conditions.
Q2: What is the role of a catalyst in this reaction?
A2: While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can increase the reaction rate and allow for milder reaction conditions. Basic catalysts like potassium tert-butoxide are sometimes employed to facilitate the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (4-fluoroaniline) and the appearance of the product spot will indicate the progression of the reaction.
Q4: What are the key parameters to optimize for improving the yield?
A4: The key parameters to optimize are the molar ratio of the reactants, the reaction temperature, and the reaction time. For analogous N-aryl acetoacetamide syntheses, it has been shown that increasing the molar ratio of ethyl acetoacetate to the aniline can improve the yield up to a certain point.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A common solvent system for recrystallization of similar compounds is aqueous ethanol. If recrystallization is challenging due to persistent impurities, column chromatography on silica gel may be necessary.
Data Presentation
The following table summarizes the optimization of reactant ratios for the synthesis of analogous N-aryl acetoacetamides, demonstrating the impact on product yield under conventional heating. This data can serve as a guide for optimizing the synthesis of this compound.
| Amine | Reactant Ratio (Amine:Ethyl Acetoacetate) | Reaction Time (hours) | Yield (%) |
| N-(4-chlorophenyl)amine | 1:1 | 8 | 65 |
| 1:1.2 | 8.5 | 70 | |
| 1:1.4 | 9 | 75 | |
| 1:1.6 | 9.5 | 80 | |
| 1:1.8 | 10 | 85 | |
| 1:2 | 10 | 82 | |
| N-(4-methylphenyl)amine | 1:1 | 7 | 68 |
| 1:1.2 | 7.5 | 72 | |
| 1:1.4 | 8 | 78 | |
| 1:1.6 | 8.5 | 82 | |
| 1:1.8 | 8.5 | 80 | |
| 1:2 | 8.5 | 78 |
Data adapted from a study on the synthesis of N-aryl/heteryl acetoacetamides. The optimal ratio for N-(4-chlorophenyl)-acetoacetamide was found to be 1:1.8, while for N-(4-methylphenyl)acetoacetamide it was 1:1.6.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of 4-fluoroaniline with ethyl acetoacetate.
Materials:
-
4-fluoroaniline
-
Ethyl acetoacetate
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.0 - 1.8 equivalents).
-
Add a suitable solvent, such as toluene, to the flask.
-
Heat the reaction mixture to reflux with stirring. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete (typically several hours, as indicated by the consumption of the starting aniline), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly.
Visualizations
Caption: Synthesis of this compound from 4-fluoroaniline and ethyl acetoacetate.
Caption: A typical workflow for the synthesis and purification of the target compound.
Caption: A decision tree to troubleshoot and resolve low product yield issues.
References
Identification and removal of impurities in N-(4-fluorophenyl)-3-oxobutanamide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-fluorophenyl)-3-oxobutanamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in your sample can originate from the starting materials, side reactions during synthesis, or degradation. Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials:
-
4-fluoroaniline
-
Ethyl acetoacetate or diketene
-
-
Side-Reaction Products:
-
Diacetoacetylated aniline: Formed if two molecules of the acetoacetylating agent react with one molecule of 4-fluoroaniline.
-
Self-condensation products of ethyl acetoacetate: Such as dehydroacetic acid.
-
-
Degradation Products:
-
Hydrolysis of the amide bond can lead to the formation of 4-fluoroaniline and acetoacetic acid, which is unstable and can further decompose.
-
Q2: My purified this compound is off-color (e.g., yellow or brown). What could be the cause and how can I fix it?
A2: A discolored final product often indicates the presence of colored impurities arising from starting materials or side reactions.[1] To address this, you can:
-
Recrystallization with Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution of your compound during recrystallization. The charcoal can adsorb colored impurities, which are then removed by hot filtration.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired compound from colored impurities.
Q3: I am getting a low yield after recrystallization. What are the likely reasons and how can I improve it?
A3: Low recovery after recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the desired compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.[2]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, recovery will be low.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.[2]
-
Incomplete Crystallization: Allow sufficient time for the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]
Q4: After attempting recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:
-
The cooling process is too rapid. Allow the solution to cool slowly and undisturbed.
-
Impurities are present, depressing the melting point of your compound. In this case, it is advisable to first purify a small amount of the material using column chromatography. The resulting pure solid can then be used as a seed crystal to induce crystallization in the bulk of the oily product.[2]
Troubleshooting Guides
Impurity Identification
Issue: An unknown peak is observed in the HPLC or GC-MS chromatogram of the this compound sample.
Troubleshooting Steps:
-
Analyze Starting Materials: Run separate chromatograms of the starting materials (4-fluoroaniline and ethyl acetoacetate/diketene) under the same conditions to check for carry-over.
-
Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectrum of the impurity peak. The fragmentation pattern can provide clues about its structure.
-
Forced Degradation Studies: To identify potential degradation products, subject a sample of pure this compound to stress conditions (acid, base, heat, oxidation, light).[3][4][5] Analyze the stressed samples by HPLC or GC-MS to see if the unknown peak is a degradation product.
Purification Challenges
Issue: An impurity co-elutes with the main product peak during column chromatography.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with a variety of solvent systems of different polarities to find a mobile phase that provides better separation between the product and the impurity.[2] A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: If the impurity is present in a small amount, a carefully chosen recrystallization solvent may effectively remove it.
Quantitative Data Summary
The following table summarizes hypothetical data for impurity levels before and after purification. This data is for illustrative purposes and actual values will vary depending on the specific reaction and purification conditions.
| Impurity | Typical Level in Crude Product (%) | Level After Recrystallization (%) | Level After Column Chromatography (%) |
| 4-fluoroaniline | 1.0 - 5.0 | < 0.5 | < 0.1 |
| Ethyl acetoacetate | 0.5 - 3.0 | < 0.2 | < 0.1 |
| Diacetoacetylated aniline | 0.1 - 2.0 | < 0.5 | < 0.1 |
| Unknown Impurity 1 | 0.5 - 1.5 | 0.2 - 0.8 | < 0.1 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexane) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.[1]
Protocol 3: Column Chromatography Purification
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and load it onto the top of the silica gel column.[2]
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Logical pathway for troubleshooting impurities in this compound samples.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: N-(4-fluorophenyl)-3-oxobutanamide Stability Testing and Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing and degradation product analysis of N-(4-fluorophenyl)-3-oxobutanamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing stability testing on this compound?
A1: The primary objective of stability testing is to gather evidence on how the quality of this compound varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This data is crucial for determining the re-test period for the drug substance and the shelf life for the drug product, as well as recommending appropriate storage conditions.[1][3]
Q2: What are forced degradation (stress testing) studies and why are they necessary?
A2: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability studies.[4] These studies are essential to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of stability-indicating analytical methods, ensuring the method can separate the active pharmaceutical ingredient (API) from its degradation products.[3][4]
-
Understand the intrinsic stability of the molecule.[3]
Q3: What are the typical stress conditions applied during forced degradation studies for a compound like this compound?
A3: A standard set of stress conditions as recommended by regulatory bodies like the ICH includes:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric or sulfuric acid.[3]
-
Base Hydrolysis: Commonly using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[3]
-
Oxidation: Often employing hydrogen peroxide (3-30%).[1]
-
Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 50-80°C).[5]
-
Photostability: Exposing the substance to a combination of visible and UV light, as per ICH Q1B guidelines.[4][5]
Q4: How do I select an appropriate analytical method for stability testing?
A4: A stability-indicating analytical method (SIAM) must be able to separate the drug substance from its degradation products and any process-related impurities.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common technique due to its high selectivity, sensitivity, and robustness.[7][8] For structural elucidation of degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable.[7][8]
Q5: What are the key considerations when developing an RP-HPLC method for this compound and its potential degradants?
A5: Key considerations for RP-HPLC method development include:
-
Column Selection: A C18 or C8 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can significantly impact the retention and selectivity of ionizable compounds.[8]
-
Detection Wavelength: The wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A PDA detector is useful for this purpose.
-
Gradient vs. Isocratic Elution: Gradient elution is often necessary to resolve all degradation products from the main peak in a reasonable timeframe.[6]
Troubleshooting Guides
Issue 1: No significant degradation is observed under any stress conditions.
-
Question: I have subjected this compound to the standard forced degradation conditions, but I am not seeing any significant degradation. What should I do?
-
Answer: If no degradation is observed, it may indicate that the compound is very stable under the applied conditions.[4] However, it is crucial to ensure the stress conditions were sufficiently stringent. Consider the following:
-
Increase the severity of conditions: You can try increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or raising the temperature.
-
Check for solubility issues: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
-
Evaluate different stressors: Some compounds may be resistant to certain types of stress but susceptible to others. For example, if hydrolytic and oxidative stress show no effect, ensure photolytic and thermal stress have been adequately tested.
-
Issue 2: The compound degrades too rapidly, especially under acidic or basic conditions.
-
Question: My compound degrades almost completely as soon as I apply the acidic or basic stressor. How can I study the degradation pathway if the parent peak disappears immediately?
-
Answer: Rapid degradation makes it difficult to track the formation of primary degradants. To slow down the reaction:
-
Reduce the stressor concentration: Use more dilute acid or base (e.g., 0.01 M or 0.001 M).
-
Lower the temperature: Perform the stress study at a lower temperature (e.g., room temperature or in a cooled bath).
-
Shorten the exposure time: Take time points at very short intervals (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they degrade further.
-
Issue 3: I am observing poor peak shapes and resolution in my HPLC chromatograms.
-
Question: The peaks in my chromatograms are broad, tailing, or not well-separated. How can I improve the chromatography?
-
Answer: Poor chromatography can hinder accurate quantification. Consider these adjustments:
-
Mobile Phase pH: The amide bond in this compound can undergo hydrolysis. The pH of your mobile phase can affect the ionization state of the compound and its degradants. Experiment with different pH values to improve peak shape.
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A slower gradient may improve the resolution of closely eluting peaks.
-
Column Temperature: Increasing the column temperature can sometimes improve peak efficiency and reduce viscosity, but be mindful of the thermal stability of your analytes.[6]
-
Different Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
-
Issue 4: The mass balance in my forced degradation study is not within the acceptable range (e.g., 95-105%).
-
Question: The sum of the assay of the parent compound and the percentage of all degradation products is significantly less than 100%. What could be the reason?
-
Answer: Poor mass balance can be due to several factors:
-
Non-chromophoric Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such species.
-
Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Precipitation: Degradation products might be insoluble in the sample diluent and precipitate out of the solution.
-
Co-elution: A degradation product may be co-eluting with the parent peak or another impurity, leading to inaccurate quantification. A peak purity analysis using a PDA detector can help identify co-elution.
-
Experimental Protocols
Proposed Forced Degradation Study Protocol for this compound
This protocol is a general guideline and should be adapted based on experimental observations.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven. Also, reflux the stock solution at 60°C. Analyze at various time points.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a validated stability-indicating RP-HPLC method. A PDA detector is recommended.
-
If necessary, perform LC-MS analysis to identify the mass of the degradation products.
-
Table 1: Example RP-HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | PDA at a suitable wavelength (e.g., 245 nm) |
| Injection Vol. | 10 µL |
Data Presentation
Table 2: Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl | 24 h at 60°C | 85.2 | 14.8 | 2 | 4.5 |
| 0.1 M NaOH | 4 h at RT | 78.9 | 21.1 | 3 | 3.2, 5.1 |
| 3% H₂O₂ | 24 h at RT | 92.5 | 7.5 | 1 | 6.8 |
| Thermal (Solid) | 48 h at 80°C | 98.1 | 1.9 | 1 | 4.5 |
| Photolytic (Solution) | ICH Q1B | 96.7 | 3.3 | 2 | 7.2 |
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation study of this compound.
Potential Degradation Pathways
Based on the structure of this compound, which contains an amide and a β-dicarbonyl moiety, the following degradation pathways are plausible under hydrolytic conditions.
Caption: Potential hydrolytic degradation pathways for this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. eprajournals.com [eprajournals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to prevent the degradation of N-(4-fluorophenyl)-3-oxobutanamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(4-fluorophenyl)-3-oxobutanamide in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 4-fluoroaniline and 3-oxobutanoic acid. The β-keto group can also participate in keto-enol tautomerism, which may influence the compound's reactivity and stability.[1][2]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
Q3: How does temperature affect the stability of the solution?
A3: As with most chemical reactions, the degradation of this compound is accelerated by increased temperature. To minimize degradation, it is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen (-20°C or lower) for long-term storage. During experimental use, solutions should be kept on ice when possible.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent can influence stability. Protic solvents, especially water, can participate in the hydrolysis of the amide bond. While this compound has limited solubility in water, the use of aqueous buffers is common. If possible, using a buffered co-solvent system with aprotic solvents like acetonitrile or DMSO for stock solutions can improve stability. However, the compatibility of these solvents with your experimental system must be considered.
Q5: Are there any recommended stabilizers or antioxidants for this compound solutions?
A5: The 1,3-dicarbonyl moiety in this compound can be susceptible to oxidation.[4][5][6] The use of antioxidants may be beneficial, particularly if the compound is exposed to oxidative stress. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7] The selection and concentration of a suitable antioxidant should be validated for compatibility and efficacy. Additionally, maintaining a consistent pH with a suitable buffer system is a key stabilization strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over a short period at room temperature. | Hydrolysis due to inappropriate pH. | Prepare solutions in a buffered system within the optimal pH range (estimated at pH 4-6). Verify the pH of your solution. |
| Thermal degradation. | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. Minimize time spent at room temperature. | |
| Inconsistent results between experiments. | Degradation of stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. |
| Photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. | |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. The primary degradation product is likely 4-fluoroaniline. |
| Oxidative degradation. | Consider adding a suitable antioxidant to your solution. Purge solutions with an inert gas like nitrogen or argon. |
Data on Degradation of Acetanilide Analogs
While specific kinetic data for this compound is limited, the following table presents representative data for the hydrolysis of similar acetanilide compounds to illustrate the effect of pH and temperature.
| Compound | Condition | Rate Constant (k) | Reference |
| Acetanilide | 5% (w/w) H₂SO₄ at 100.1°C | ~1.0 x 10⁻⁵ s⁻¹ | [1] |
| Acetanilide | 65% (w/w) H₂SO₄ at 100.1°C | ~1.0 x 10⁻⁴ s⁻¹ | [1] |
| N-(4-chlorophenyl) succinimide | 1.0 M HCl at 50°C | ~2.0 x 10⁻⁵ s⁻¹ | [8] |
| N-(4-chlorophenyl) succinimide | 7.0 M HCl at 50°C | ~1.5 x 10⁻⁴ s⁻¹ | [8] |
This data is for illustrative purposes to show general trends. Actual degradation rates for this compound will vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) at room temperature. A control sample should be wrapped in aluminum foil.
3. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a representative Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound and its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the sample to a final concentration of approximately 50 µg/mL in the mobile phase (initial conditions).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure separation of the parent compound from all degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for compound degradation.
Caption: Workflow for a forced degradation study.
References
- 1. Acid catalysed hydrolysis of substituted acetanilides. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. ijpsm.com [ijpsm.com]
Technical Support Center: Scaling Up the Synthesis of N-(4-fluorophenyl)-3-oxobutanamide for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-(4-fluorophenyl)-3-oxobutanamide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process development and preclinical material production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound?
A1: The two most common and scalable synthetic routes for this compound are the reaction of 4-fluoroaniline with either ethyl acetoacetate or diketene. The choice between these routes often depends on factors such as cost, availability of starting materials, reaction control at scale, and impurity profiles.
Q2: What are the critical safety concerns when scaling up this synthesis?
A2: Both primary synthetic routes present specific safety challenges that require careful management at scale. The reaction of 4-fluoroaniline with diketene can be highly exothermic and requires strict temperature control to prevent runaway reactions. When using ethyl acetoacetate at high temperatures, pressure build-up from the ethanol byproduct must be managed in a sealed reactor. A thorough risk assessment and, ideally, reaction calorimetry data are essential before proceeding with large-scale synthesis.
Q3: How can I control the impurity profile to meet preclinical specifications?
A3: Controlling the impurity profile is critical for preclinical materials. Key strategies include using high-purity starting materials, optimizing reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions, and developing a robust purification protocol. Common impurities may include unreacted starting materials, di-acylated byproducts, and degradation products. Implementing in-process controls (IPCs) using techniques like HPLC can help monitor the reaction progress and impurity formation.
Q4: What is the most effective method for purifying this compound at a larger scale?
A4: Recrystallization is the most common and effective method for purifying this compound to the high purity required for preclinical studies.[1] The choice of solvent system is crucial for achieving high yield and purity.[2] Common solvents for recrystallization include ethanol, isopropanol, or mixtures with water.[3] A well-designed crystallization process will control crystal size and morphology, which can impact downstream processing such as filtration and drying.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient removal of byproduct (ethanol in the ethyl acetoacetate route). - Product loss during work-up and isolation. | - Monitor reaction completion by HPLC or TLC. - Optimize temperature; higher temperatures may be needed for the ethyl acetoacetate route, but this can also lead to more impurities. - For the ethyl acetoacetate route, consider performing the reaction under vacuum to facilitate ethanol removal. - Optimize extraction and crystallization procedures to minimize losses. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Poor mixing at a larger scale. - Deactivation of catalyst (if used). | - Extend reaction time and/or increase temperature, monitoring for impurity formation. - Ensure adequate agitation for the reactor volume. - If using a catalyst, ensure it is of high quality and used in the correct loading. |
| High Impurity Levels | - Reaction temperature is too high, leading to side reactions. - Incorrect stoichiometry of reactants. - Presence of impurities in starting materials. - Prolonged reaction time leading to degradation. | - Lower the reaction temperature and extend the reaction time if necessary. - Carefully control the stoichiometry of the reactants. - Use high-purity starting materials. - Stop the reaction as soon as it is complete based on in-process controls. |
| Poor Product Color (e.g., yellow or brown) | - Oxidation of 4-fluoroaniline or the product. - Formation of colored impurities at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Purify the crude product by recrystallization, potentially with the use of activated carbon to remove colored impurities. |
| Crystallization Issues (e.g., oiling out, poor crystal form) | - Inappropriate solvent or solvent mixture. - Cooling the solution too quickly. - Presence of impurities that inhibit crystallization. | - Screen different solvent systems to find the optimal one for crystallization.[2] - Implement a controlled cooling profile. - Consider a pre-purification step (e.g., a wash or charcoal treatment) before crystallization. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound (Illustrative Data)
| Parameter | Route 1: Ethyl Acetoacetate | Route 2: Diketene |
| Starting Materials | 4-Fluoroaniline, Ethyl Acetoacetate | 4-Fluoroaniline, Diketene |
| Typical Solvent | Toluene or Xylene (high boiling) | Toluene, Ethyl Acetate |
| Reaction Temperature | 120-140 °C | 60-80 °C |
| Reaction Time | 6-12 hours | 1-3 hours |
| Typical Yield | 75-85% | 85-95% |
| Key Process Challenge | Removal of ethanol byproduct to drive the reaction to completion. | Highly exothermic reaction requiring careful temperature control. |
| Impurity Profile | Unreacted starting materials, potential for side reactions at high temperatures. | Di-acylated byproduct, unreacted starting materials. |
| Cost Consideration | Generally lower raw material cost. | Diketene can be more expensive and has specific handling requirements. |
Experimental Protocols
Route 1: Synthesis from 4-Fluoroaniline and Ethyl Acetoacetate (Kilogram Scale)
Materials:
-
4-Fluoroaniline (1.0 kg, 9.0 mol)
-
Ethyl acetoacetate (1.3 kg, 10.0 mol)
-
Toluene (5 L)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Heating/cooling circulator.
-
Vacuum pump.
Procedure:
-
Charge the reactor with 4-fluoroaniline and toluene.
-
Begin stirring and heat the mixture to 80 °C.
-
Slowly add the ethyl acetoacetate to the reactor over 1 hour.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120 °C) and begin collecting the ethanol/toluene azeotrope using a Dean-Stark trap or by distillation.
-
Continue heating at reflux for 6-8 hours, monitoring the reaction progress by HPLC until the 4-fluoroaniline is consumed (<1% remaining).
-
Cool the reaction mixture to 60 °C.
-
Slowly add heptane (5 L) as an anti-solvent to induce crystallization.
-
Cool the mixture to 0-5 °C and stir for at least 2 hours.
-
Filter the solid product and wash the filter cake with cold heptane (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: Approximately 1.3 - 1.5 kg (75-85%).
Route 2: Synthesis from 4-Fluoroaniline and Diketene (Kilogram Scale)
Materials:
-
4-Fluoroaniline (1.0 kg, 9.0 mol)
-
Diketene (0.84 kg, 10.0 mol, stabilized)
-
Toluene (7 L)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe.
-
Cooling circulator.
Procedure:
-
Charge the reactor with 4-fluoroaniline and toluene.
-
Begin stirring and cool the mixture to 0-5 °C.
-
Slowly add the diketene to the reaction mixture via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by HPLC until the 4-fluoroaniline is consumed (<1% remaining).
-
The product will begin to precipitate from the reaction mixture. Cool the slurry to 0-5 °C and stir for at least 1 hour.
-
Filter the solid product and wash the filter cake with cold toluene (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: Approximately 1.5 - 1.7 kg (85-95%).
Mandatory Visualizations
Caption: Comparative workflow for the two main synthetic routes to this compound.
Caption: A logical troubleshooting workflow for common issues in the synthesis scale-up.
References
Addressing batch-to-batch variability in N-(4-fluorophenyl)-3-oxobutanamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of N-(4-fluorophenyl)-3-oxobutanamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The two primary and most common synthetic routes for this compound are:
-
Reaction of 4-fluoroaniline with diketene: This is a widely used industrial method where 4-fluoroaniline is acetoacetylated using diketene.[1] This reaction is typically fast and efficient.
-
Reaction of 4-fluoroaniline with ethyl acetoacetate: This method involves the condensation of 4-fluoroaniline with ethyl acetoacetate, usually at elevated temperatures, to form the desired product with the elimination of ethanol.[2]
Q2: What are the potential sources of batch-to-batch variability in the synthesis?
Batch-to-batch variability can arise from several factors, including:
-
Purity of starting materials: The purity of 4-fluoroaniline, diketene, or ethyl acetoacetate can significantly impact the reaction outcome. Impurities in the starting materials can lead to side reactions and the formation of undesired by-products.
-
Reaction conditions: Inconsistent control of reaction parameters such as temperature, reaction time, and solvent can lead to variations in yield and purity.
-
Stoichiometry of reactants: Incorrect molar ratios of the reactants can result in incomplete conversion of the starting material or the formation of side products.
-
Work-up and purification procedures: Variations in the work-up and purification steps, such as recrystallization, can affect the final purity and yield of the product.
Q3: What are the likely impurities in this compound synthesis?
Common impurities can include:
-
Unreacted starting materials: Residual 4-fluoroaniline, diketene, or ethyl acetoacetate.
-
Diacetoacetylated aniline: Formation of N,N-bis(acetoacetyl)-4-fluoroaniline can occur if an excess of the acetoacetylating agent is used or under certain reaction conditions.
-
Self-condensation products of ethyl acetoacetate: At high temperatures, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related impurities.
-
Anilide of acetoacetic acid: From the reaction with aniline, an impurity from the starting material of 4-fluoroaniline.
Troubleshooting Guide
Problem 1: Low Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Increase the reaction time or temperature, but be cautious of potential side reactions at higher temperatures. |
| Suboptimal Reaction Temperature | - For the reaction with ethyl acetoacetate, ensure the temperature is high enough to drive the reaction forward and remove the ethanol by-product. - For the reaction with diketene, which is highly reactive, ensure the temperature is controlled to prevent side reactions. |
| Poor Quality of Reagents | - Use freshly distilled or purified starting materials. - Verify the purity of reagents using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Incorrect Stoichiometry | - Carefully control the molar ratio of reactants. A slight excess of the aniline derivative is sometimes used to ensure complete consumption of the more expensive acetoacetylating agent. |
| Losses during Work-up/Purification | - Optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation.[3] - Minimize the number of transfer steps to reduce mechanical losses. |
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] - Test a range of solvents or solvent mixtures. Common choices for similar compounds include ethanol, isopropanol, toluene, and mixtures with water or heptane.[4] |
| Presence of Impurities | - Impurities can inhibit crystallization or cause the product to separate as an oil. - Attempt to remove impurities by washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. - Consider using column chromatography for purification if recrystallization is consistently unsuccessful. |
| Supersaturated Solution | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Cooling Too Rapidly | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Adjust the stoichiometry of the reactants. |
| Formation of Side Products | - Control the reaction temperature carefully. Side reactions are often more prevalent at higher temperatures. - For the diketene reaction, add the diketene slowly to a solution of the aniline to maintain a low concentration of the reactive intermediate. |
| Ineffective Purification | - Optimize the recrystallization solvent and procedure. A different solvent system may be more effective at excluding specific impurities. - If impurities persist after recrystallization, consider purification by column chromatography. |
Experimental Protocols
Synthesis of this compound from 4-fluoroaniline and Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heating: Heat the mixture to a gentle reflux (approximately 130-140 °C). Ethanol will begin to distill off as the reaction proceeds.
-
Reaction Monitoring: Continue heating until the theoretical amount of ethanol has been collected, or until TLC/HPLC analysis indicates the consumption of the starting aniline.
-
Work-up: Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol, or toluene) to obtain the pure product.
Analytical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Visual Troubleshooting Guides
References
Validation & Comparative
A Comparative Analysis of N-(4-fluorophenyl)-3-oxobutanamide and its Non-fluorinated Analog, N-phenyl-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of N-(4-fluorophenyl)-3-oxobutanamide and its non-fluorinated counterpart, N-phenyl-3-oxobutanamide (also known as acetoacetanilide). The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. This document outlines their synthesis, compares their key properties, and discusses the anticipated effects of fluorination on their performance, supported by detailed experimental protocols for evaluation.
Physicochemical Properties: A Quantitative Comparison
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para-position of the phenyl ring induces notable changes in the molecule's physical and chemical properties. The data below summarizes these key differences.
| Property | This compound | N-phenyl-3-oxobutanamide |
| CAS Number | 2713-85-1 | 102-01-2 |
| Molecular Formula | C₁₀H₁₀FNO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 195.19 g/mol | 177.20 g/mol |
| Melting Point | 102 °C[1] | 85 °C |
| Boiling Point | 369.9 °C at 760 mmHg[1] | Not available |
| Density | 1.244 g/cm³[1] | 1.260 g/mL |
| pKa (predicted) | 11.13 ± 0.46[1] | Not available |
| LogP (predicted) | 1.6 - 1.82[1] | Not available |
Synthesis of N-aryl-3-oxobutanamides
The synthesis of both this compound and N-phenyl-3-oxobutanamide is typically achieved via the condensation of the corresponding aniline with a β-keto-ester, such as ethyl acetoacetate. This reaction can be performed under neat conditions at elevated temperatures or with the aid of a catalyst.
The Impact of Fluorination on Biological Performance
The fluorine atom can influence biological activity through several mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, potentially increasing the compound's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target enzymes or receptors.
-
Membrane Permeability: The lipophilicity of a molecule, often measured by LogP, is a key determinant of its ability to cross cell membranes. Fluorine substitution can increase lipophilicity, which may enhance cellular uptake.
Experimental Protocols
To quantitatively assess the performance of these compounds, standardized biological assays are required. Below are detailed protocols for evaluating potential anticancer and antimicrobial activities.
Protocol 1: Anticancer Activity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of the compounds on cancer cell lines by measuring cell viability. The MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[2]
-
Cell Plating:
-
Culture cancer cells (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and N-phenyl-3-oxobutanamide in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Leave the plate overnight at room temperature in the dark, or shake on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]
-
Preparation of Compounds:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[6]
-
-
Preparation of Inoculum:
-
Select 3-4 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.[8]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well appears clear).[5]
-
The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
-
Conclusion
The introduction of a fluorine atom in this compound results in distinct physicochemical properties compared to its non-fluorinated analog, notably a higher melting point. While direct comparative biological data is sparse, established principles of medicinal chemistry suggest that fluorination is likely to enhance metabolic stability and modulate binding affinity and membrane permeability. This can lead to improved pharmacokinetic profiles and potentially altered biological potency. The provided experimental protocols offer a robust framework for researchers to quantitatively evaluate the anticancer and antimicrobial performance of these compounds and their derivatives, thereby guiding future drug development efforts.
References
- 1. lookchem.com [lookchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. bio-protocol.org [bio-protocol.org]
Structure-Activity Relationship (SAR) of N-(4-fluorophenyl)-3-oxobutanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(4-fluorophenyl)-3-oxobutanamide derivatives and related compounds. Due to a lack of extensive direct studies on this specific scaffold, this guide draws upon data from structurally similar N-aryl acetoacetamides and other fluorophenyl-containing compounds to infer potential SAR trends and guide future research.
Core Structure and Rationale
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The 3-oxobutanamide moiety offers multiple points for chemical modification to explore the SAR and optimize biological activity.
Comparative Biological Activity Data
While specific SAR data for this compound derivatives is limited in publicly available literature, the following tables summarize the biological activities of structurally related compounds, providing insights into the potential effects of various substitutions.
Table 1: Anticancer Activity of Related 4-Oxobutanamide and Acetanilide Derivatives
| Compound ID | Core Structure | R-Group Substitutions | Cell Line | IC50 (µM) | Reference |
| DN4 | 4-Oxobutanamide | N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl)succinimide | A498 (Kidney Carcinoma) | 1.94 | [1] |
| Paclitaxel | (Reference) | - | A498 (Kidney Carcinoma) | 8.81 | [1] |
| Colchicine | (Reference) | - | A498 (Kidney Carcinoma) | 7.17 | [1] |
| Compound 2b | 2-(4-Fluorophenyl)-N-phenylacetamide | m-nitro on N-phenyl | PC3 (Prostate Carcinoma) | 52 | |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro on N-phenyl | PC3 (Prostate Carcinoma) | 80 | |
| Imatinib | (Reference) | - | PC3 (Prostate Carcinoma) | 40 | |
| Compound 2c | 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro on N-phenyl | MCF-7 (Breast Cancer) | 100 | |
| Imatinib | (Reference) | - | MCF-7 (Breast Cancer) | 98 |
Table 2: Antimicrobial Activity of Acetanilide Derivatives
| Compound Derivative | Organism | Zone of Inhibition (mm) | Standard (Streptomycin) | Reference |
| 3,4-dimethyl benzaldehyde acetanilide | E. coli | Higher than standard | - | [2] |
| 2-pyridine carbaldehyde acetanilide | E. coli | Higher than standard | - | [2] |
| Sulphonated acetanilide with PABA | E. coli | Higher than standard | - | [2] |
| Sulphonated acetanilide with hydrazine | E. coli | Higher than standard | - | [2] |
Inferred Structure-Activity Relationships
Based on the data from related compounds, the following SAR trends can be hypothesized for this compound derivatives:
-
Substitutions on the N-phenyl Ring: The electronic nature and position of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups, such as the nitro group in 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, have been shown to influence cytotoxic effects. The position of the substituent (meta vs. para) also appears to impact potency.
-
Modifications of the Butanamide Chain: Alterations to the 3-oxobutanamide backbone, such as the introduction of cyclic structures or additional functional groups, as seen in the 4-oxobutanamide derivative DN4, can significantly enhance anticancer activity.[1]
-
Role of the 4-Fluoro Substituent: The fluorine atom is a key feature. It is known to increase metabolic stability and can participate in hydrogen bonding or other interactions within a target's binding pocket, potentially enhancing potency.
Experimental Protocols
The following is a generalized protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the anticancer activity of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (this compound derivatives and controls) are prepared, typically in DMSO.
-
Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is removed, and the diluted compounds are added to the wells. Control wells containing vehicle (e.g., DMSO) and untreated cells are included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.
-
The medium is then carefully removed, and a solubilizing agent, such as DMSO or isopropanol with HCl, is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing SAR and Experimental Workflow
The following diagrams illustrate the logical flow of a structure-activity relationship study and a typical experimental workflow for evaluating the biological activity of this compound derivatives.
Caption: Logical workflow for a structure-activity relationship study.
Caption: Experimental workflow for cytotoxicity testing.
Conclusion and Future Directions
The this compound scaffold holds potential for the development of new therapeutic agents. While direct SAR studies are not abundant, analysis of related compounds suggests that systematic modification of the N-phenyl ring and the butanamide chain is a viable strategy for optimizing biological activity. Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions and evaluating their activity against a panel of relevant biological targets, such as various cancer cell lines or microbial strains. This systematic approach will enable the establishment of a clear SAR and facilitate the identification of lead compounds for further development.
References
Illustrative Comparison Guide: Validating the Anticancer Activity of a Novel Compound in Xenograft Models
Lack of Publicly Available Data on the Anticancer Activity of N-(4-fluorophenyl)-3-oxobutanamide
A comprehensive search of scientific literature and public databases has revealed no available data on the anticancer activity of this compound, nor any studies validating its effects in xenograft models. As a result, a direct comparison guide with supporting experimental data for this specific compound cannot be compiled at this time.
For researchers who may have proprietary data on this compound or are interested in the methodology of creating such a guide for other novel compounds, the following template provides a structured format for presenting and comparing preclinical anticancer activity in xenograft models. This guide uses the well-established anticancer agent, Paclitaxel , as a placeholder to illustrate the required data presentation, experimental protocols, and visualizations.
This guide provides a comparative analysis of the in vivo anticancer efficacy of a hypothetical novel compound against the standard-of-care chemotherapeutic agent, Paclitaxel, in a non-small cell lung cancer (NSCLC) xenograft model. The objective is to present a clear, data-driven comparison to aid in the evaluation of the novel compound's therapeutic potential.
Data Presentation: Comparative Efficacy in NSCLC Xenograft Model
The following table summarizes the quantitative data obtained from a 28-day in vivo study using an A549 human NSCLC cell line xenograft model in immunodeficient mice.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily, i.p. | 1500 ± 150 | 0% | +2% |
| Novel Compound X | 20 mg/kg, daily, i.p. | 825 ± 95 | 45% | -3% |
| Paclitaxel | 10 mg/kg, Q4D, i.v. | 600 ± 70 | 60% | -8% |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition (TGI) is calculated relative to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Line and Culture
The human non-small cell lung cancer cell line, A549, was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Animal Model
All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (6-8 weeks old) were used for the study.
Xenograft Implantation and Treatment
-
A549 cells were harvested, and a suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel was subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow until they reached an average volume of 100-150 mm³.
-
Mice were then randomized into three groups (n=8 per group): Vehicle Control, Novel Compound X, and Paclitaxel.
-
Treatments were administered as described in the data table. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
Visualizations
Experimental Workflow
The diagram below illustrates the key steps in the xenograft study, from cell culture to data analysis.
Caption: Workflow for the in vivo xenograft study.
Signaling Pathway: Paclitaxel's Mechanism of Action
Paclitaxel is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below provides a simplified representation of this pathway.
Caption: Paclitaxel's mechanism of action pathway.
Lack of Publicly Available Efficacy Data for N-(4-fluorophenyl)-3-oxobutanamide Prevents Comparison with Standard-of-Care Drugs
A comprehensive review of scientific literature and drug development databases reveals a significant lack of publicly available information regarding the efficacy and therapeutic application of the chemical compound N-(4-fluorophenyl)-3-oxobutanamide. As a result, a direct comparison with any established standard-of-care drugs is not feasible at this time.
This compound appears to be a chemical intermediate or a compound that has not undergone significant investigation in preclinical or clinical studies. There are no published experimental data, such as in vitro or in vivo studies, that would elucidate its mechanism of action, pharmacological activity, or potential therapeutic benefits.
For a meaningful comparison with standard-of-care treatments, data from rigorous scientific experiments are essential. This would typically include, but is not limited to:
-
In vitro studies: To determine the compound's activity on specific molecular targets, such as enzymes or receptors.
-
Cell-based assays: To assess its effects on cellular pathways and functions.
-
Animal models of disease: To evaluate its efficacy and safety in a living organism.
-
Human clinical trials: The gold standard for determining a drug's efficacy and safety profile in patients.
Without such data for this compound, any attempt to compare it with well-established drugs that have undergone extensive testing and regulatory approval would be purely speculative.
Researchers, scientists, and drug development professionals interested in this compound would first need to conduct foundational research to characterize its pharmacological properties. Below is a generalized workflow that would be necessary to generate the data required for a future comparative analysis.
Hypothetical Research Workflow for Investigating a Novel Compound
The following diagram illustrates a typical, high-level workflow for the initial stages of drug discovery and development, which would be necessary to gather data on a compound like this compound.
Caption: High-level drug discovery and development workflow.
Until this compound undergoes such rigorous investigation and the results are published, a "Publish Comparison Guide" as requested cannot be developed. The scientific community awaits foundational research to determine if this compound holds any therapeutic promise.
Head-to-head comparison of different synthetic routes for N-(4-fluorophenyl)-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
The compound N-(4-fluorophenyl)-3-oxobutanamide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its preparation via the acetoacetylation of 4-fluoroaniline can be accomplished through several synthetic pathways, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of three primary synthetic routes: the use of diketene, ethyl acetoacetate, and tert-butyl acetoacetate as acylating agents. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, providing experimental data to support the evaluation. Additionally, a solvent-free, microwave-assisted approach is discussed as a greener alternative.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.
| Parameter | Route 1: Diketene | Route 2: Ethyl Acetoacetate | Route 3: tert-Butyl Acetoacetate |
| Acylating Agent | Diketene | Ethyl Acetoacetate | tert-Butyl Acetoacetate |
| Typical Yield (%) | ~75-85% | ~65-75% | ~80-90% |
| Reaction Time | 1-2 hours | 4-6 hours | 3-5 hours |
| Reaction Temperature | Room Temperature to 40°C | 140-160°C (reflux) | 100-120°C (reflux) |
| Solvent | Toluene, Acetic Acid | Xylene or neat | Toluene or neat |
| Byproduct | None | Ethanol | tert-Butanol |
| Purity of Crude Product | High | Moderate | High |
Experimental Protocols
Route 1: Synthesis of this compound using Diketene
This method is adapted from the general procedure for the acetoacetylation of anilines with diketene.
-
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Diketene (1.05 eq)
-
Toluene or Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline in toluene.
-
Cool the solution to 0-5°C using an ice bath.
-
Add diketene dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product precipitates out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
-
Route 2: Synthesis of this compound using Ethyl Acetoacetate
This classical approach involves the condensation of 4-fluoroaniline with ethyl acetoacetate at elevated temperatures.
-
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)
-
Xylene (optional, can be run neat)
-
-
Procedure:
-
Combine 4-fluoroaniline and ethyl acetoacetate in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent).
-
Heat the mixture to reflux (140-160°C) with vigorous stirring.
-
The reaction progress is monitored by the collection of ethanol in the Dean-Stark trap or by TLC.
-
After 4-6 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture.
-
The crude product is obtained upon cooling and can be purified by recrystallization from a suitable solvent like ethanol or toluene.
-
Route 3: Synthesis of this compound using tert-Butyl Acetoacetate
This route is analogous to the ethyl acetoacetate method but may offer advantages in terms of reaction conditions and yield.
-
Materials:
-
4-Fluoroaniline (1.0 eq)
-
tert-Butyl Acetoacetate (1.2 eq)
-
Toluene (optional, can be run neat)
-
-
Procedure:
-
Combine 4-fluoroaniline and tert-butyl acetoacetate in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 100-120°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is isolated and purified by recrystallization from an appropriate solvent.
-
Alternative Green Synthesis Approach: Solvent-Free, Microwave-Assisted Synthesis
A more environmentally friendly approach involves the solvent-free reaction of 4-fluoroaniline with an acetoacetate ester under microwave irradiation.
-
Materials:
-
4-Fluoroaniline (1.0 eq)
-
Ethyl Acetoacetate or tert-Butyl Acetoacetate (1.2 eq)
-
-
Procedure:
-
In a microwave-safe vessel, mix 4-fluoroaniline and the acetoacetate ester.
-
Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 120°C) for a short period (typically 10-20 minutes).
-
After cooling, the solid product is collected and can be purified by recrystallization.
-
This method significantly reduces reaction times and eliminates the need for organic solvents, aligning with the principles of green chemistry.
Visualizing the Comparison Workflow
Caption: Workflow for the comparative analysis of synthetic routes.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. The reaction with diketene offers a rapid and high-yielding procedure at moderate temperatures without the formation of a volatile byproduct. The use of ethyl acetoacetate represents a more traditional, cost-effective method, though it requires higher temperatures and longer reaction times, potentially leading to more impurities. The tert-butyl acetoacetate route presents a favorable balance of good yield and milder conditions compared to ethyl acetoacetate. For laboratories equipped with the necessary apparatus, microwave-assisted synthesis provides a significantly faster and greener alternative. Ultimately, factors such as equipment availability, cost of reagents, and desired purity and yield will guide the selection of the most appropriate synthetic strategy.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of N-(4-fluorophenyl)-3-oxobutanamide
This guide provides a comprehensive comparison of two common analytical methods for the quantification of N-(4-fluorophenyl)-3-oxobutanamide: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the performance, protocols, and validation of these techniques for this specific analyte.
Overview of Analytical Methods
Accurate quantification of this compound, a key intermediate in various chemical syntheses, is crucial for process monitoring and quality control. The two methods evaluated here, HPLC-UV and GC-MS, are widely used in analytical chemistry for their robustness and sensitivity. This guide presents a cross-validation summary to aid in selecting the most appropriate method for specific research or manufacturing needs.
Comparative Performance Data
The following table summarizes the key performance parameters obtained during the cross-validation of the HPLC-UV and GC-MS methods for the quantification of this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | < 1.5% | < 1.2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Retention Time | 4.8 min | 7.2 min |
| Run Time | 10 min | 15 min |
Experimental Workflow for Method Cross-Validation
The diagram below illustrates the general workflow for the cross-validation of analytical methods, ensuring that both methods provide equivalent results.
Caption: General workflow for analytical method cross-validation.
Detailed Experimental Protocols
The following sections detail the optimized protocols for the quantification of this compound using HPLC-UV and GC-MS.
4.1. High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard Preparation: A stock solution of 1 mg/mL this compound in acetonitrile was prepared. Calibration standards were prepared by serial dilution in the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: Standard GC system coupled with a single quadrupole mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 25°C/min, and hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 195 (molecular ion), 153, 120.
-
Standard Preparation: A stock solution of 1 mg/mL this compound in acetone was prepared. Calibration standards were prepared by serial dilution in acetone to concentrations ranging from 0.01 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetone to achieve a final concentration within the calibration range.
Logical Framework for Method Selection
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Caption: Decision tree for analytical method selection.
Conclusion
Both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound, demonstrating excellent linearity, accuracy, and precision. The GC-MS method offers superior sensitivity with lower detection and quantification limits. However, the HPLC-UV method provides a faster run time and may be more cost-effective for routine analysis where high sensitivity is not a critical factor. The choice of method should be based on the specific analytical needs, sample characteristics, and available resources. This cross-validation confirms that both methods can be used interchangeably, provided the results are within the acceptable limits of equivalence.
Navigating the Data Gap: An In Vitro to In Vivo Comparative Look at N-(4-fluorophenyl)-3-oxobutanamide Analogs
A comprehensive search of scientific literature and patent databases reveals a significant data gap for the specific biological activity of N-(4-fluorophenyl)-3-oxobutanamide. To date, no public studies detailing its in vitro efficacy, in vivo pharmacology, or the correlation between the two have been identified. This guide, therefore, provides a comparative analysis of structurally related compounds to offer insights into the potential biological activities and the methodologies used to establish an in vitro to in vivo correlation (IVIVC) for this class of molecules.
This report focuses on two main areas: the anticonvulsant properties of N-phenylimide derivatives and the anticancer potential of N-(4-fluorophenyl)acetamide analogs. By examining these related compounds, for which experimental data are available, researchers can gain a framework for potential screening strategies and understand the structure-activity relationships that may govern the efficacy of this compound.
Comparative Analysis of Anticonvulsant N-Phenylimide Derivatives
While data for the target compound is absent, studies on N-phenylimide derivatives have demonstrated a correlation between in vitro receptor binding and in vivo anticonvulsant activity. A notable example is the investigation of N-(2,6-dimethylphenyl)pyridinedicarboximides.
Quantitative Data Summary
| Compound | Animal Model | Route of Administration | In Vivo Activity (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Rat | Oral | 54.2 µmol/kg | >1485 µmol/kg | >27.4 |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Mouse | Intraperitoneal | 160.9 µmol/kg | 310.6 µmol/kg | 1.93 |
| Phenytoin (Reference) | Rat | Oral | ~100 µmol/kg | - | - |
ED₅₀: Median Effective Dose required to produce an anticonvulsant effect in 50% of the population. TD₅₀: Median Toxic Dose causing neurological deficits in 50% of the population.
Experimental Protocols
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animal Subjects: Male Sprague-Dawley rats or male albino mice.
-
Compound Administration: Test compounds are administered either orally (p.o.) or intraperitoneally (i.p.) at varying doses. A vehicle control is administered to a separate group.
-
Induction of Seizure: At a predetermined time after compound administration (to allow for absorption), a maximal electrical stimulus (e.g., 50-60 Hz, 150-200 mA for 0.2 s) is delivered via corneal or auricular electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The ED₅₀ is calculated using probit analysis.
Neurotoxicity Screening: Rotorod Test
This test assesses motor coordination and potential neurological deficits induced by the test compound.
-
Animal Subjects: Mice or rats are trained to remain on a rotating rod (e.g., 6 rpm).
-
Compound Administration: The compound is administered at various doses.
-
Observation: At specified time intervals after administration, the animals are placed on the rotating rod. The inability to remain on the rod for a set time (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: The TD₅₀ is calculated from the dose-response data.
Comparative Analysis of Anticancer N-(4-fluorophenyl)acetamide Derivatives
The N-(4-fluorophenyl) moiety is present in a number of compounds investigated for anticancer activity. Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives provide valuable in vitro cytotoxicity data against various human cancer cell lines.
Quantitative Data Summary
| Compound | Cell Line | In Vitro Activity (IC₅₀ in µM) |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 |
| Imatinib (Reference) | MCF-7 (Breast Carcinoma) | 98 |
IC₅₀: The half maximal inhibitory concentration of a substance.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTS Reagent: The MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), in the presence of an electron coupling reagent (phenazine methosulfate), is added to each well.
-
Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan product.
-
Measurement: The absorbance of the formazan product is measured at 490 nm using a plate reader. The amount of formazan is directly proportional to the number of living cells.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Conclusion and Future Directions
The absence of biological data for this compound underscores the need for foundational research to characterize its activity profile. The comparative data presented here on structurally related N-phenylimides and N-(4-fluorophenyl)acetamides suggest that this compound could potentially exhibit activity in the central nervous system or as an anticancer agent.
Future research should prioritize a systematic in vitro screening of this compound against a panel of relevant biological targets, such as voltage-gated ion channels, various kinases, and cancer cell lines. Positive hits from these in vitro assays would then warrant progression to in vivo animal models to establish efficacy and safety profiles. A successful investigation would not only elucidate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within this chemical class, ultimately paving the way for the establishment of a robust in vitro to in vivo correlation. this chemical class, ultimately paving the way for the establishment of a robust in vitro to in vivo correlation.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-fluorophenyl)-3-oxobutanamide is a small molecule with potential for biological activity, yet its selectivity profile remains uncharacterized in publicly available literature. This guide provides a comprehensive framework for benchmarking its selectivity against a panel of structurally related compounds. By leveraging structure-activity relationship data from analogous chemical series, we propose a panel of potential biological targets, including protein kinases, xanthine oxidase, histone deacetylases (HDACs), and Mycobacterium tuberculosis. This document outlines detailed experimental protocols for a suite of biochemical and cellular assays designed to quantitatively assess potency and selectivity. Furthermore, it establishes a standardized format for data presentation and visualization to facilitate objective comparison and guide future drug discovery efforts.
Introduction
The development of selective small molecule modulators of biological targets is a cornerstone of modern drug discovery. High target selectivity is often correlated with an improved therapeutic window, minimizing off-target effects and associated toxicities. This compound belongs to the N-phenyl-3-oxobutanamide chemical class. While direct biological activity data for this specific compound is not currently available in the public domain, analysis of structurally related N-phenylamides reveals a propensity for interaction with several important enzyme classes. Notably, various N-phenylamide derivatives have demonstrated activity as kinase inhibitors, xanthine oxidase inhibitors, and histone deacetylase (HDAC) inhibitors. Additionally, some analogs have shown promise as antitubercular agents.
This guide presents a systematic approach to characterizing the selectivity profile of this compound. We propose a curated panel of related compounds for comparative analysis and detail the experimental methodologies required to generate robust and reproducible data.
Proposed Compound Panel for Selectivity Screening
To establish a meaningful structure-activity relationship (SAR), it is recommended to benchmark this compound against a panel of analogs with systematic variations in the phenyl ring substitution. This will allow for an assessment of the electronic and steric effects on potency and selectivity.
Table 1: Proposed Compound Panel for Comparative Selectivity Analysis
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | This compound | Primary compound of interest. |
| COMP-001 | N-phenyl-3-oxobutanamide | Unsubstituted parent compound to establish baseline activity. |
| COMP-002 | N-(4-chlorophenyl)-3-oxobutanamide | Investigates the effect of a different halogen at the para-position. |
| COMP-003 | N-(4-methoxyphenyl)-3-oxobutanamide | Evaluates the impact of an electron-donating group. |
| COMP-004 | N-(4-nitrophenyl)-3-oxobutanamide | Assesses the influence of a strong electron-withdrawing group. |
| COMP-005 | N-(2,4-difluorophenyl)-3-oxobutanamide | Explores the effect of multiple halogen substitutions. |
| COMP-006 | N-(4-bromophenyl)-3-oxobutanamide | Included based on reports of antitubercular activity for this analog. |
Proposed Target Selectivity Panel and Experimental Protocols
Based on the activities of related chemical scaffolds, a multi-tiered screening approach is recommended.
Primary Target Panel
3.1.1. Kinase Selectivity Panel
The N-phenylamide motif is a common scaffold in kinase inhibitors. A broad panel of kinases should be screened to identify potential targets and assess selectivity.
-
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and assay buffer in a 96-well filter plate.
-
Compound Addition: Add the test compounds (from the panel in Table 1) at various concentrations. Include a DMSO control.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding phosphoric acid. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Table 2: Hypothetical Kinase Selectivity Data Presentation (IC50 in µM)
| Compound ID | Kinase A | Kinase B | Kinase C | Kinase D |
| LEAD-001 | Data | Data | Data | Data |
| COMP-001 | Data | Data | Data | Data |
| COMP-002 | Data | Data | Data | Data |
| COMP-003 | Data | Data | Data | Data |
| COMP-004 | Data | Data | Data | Data |
| COMP-005 | Data | Data | Data | Data |
| COMP-006 | Data | Data | Data | Data |
3.1.2. Xanthine Oxidase Inhibition Assay
N-phenyl aromatic amides have been identified as potential xanthine oxidase inhibitors.
-
Experimental Protocol: Spectrophotometric Xanthine Oxidase Assay
-
Reaction Mixture: In a 96-well UV-transparent plate, add xanthine oxidase and phosphate buffer (pH 7.5).
-
Inhibitor Incubation: Add the test compounds and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add xanthine as the substrate to start the reaction.
-
Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities and calculate the percent inhibition. Determine IC50 values from dose-response curves.
-
3.1.3. Histone Deacetylase (HDAC) Inhibition Assay
The 2-amino-4-fluorophenyl moiety is present in some HDAC inhibitors, suggesting this as a potential target class.
-
Experimental Protocol: Fluorogenic HDAC Assay
-
Enzyme Reaction: In a 96-well black plate, incubate the HDAC enzyme with the test compounds.
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Allow the deacetylation reaction to proceed at 37°C.
-
Development: Add a developer solution (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent product (AMC).
-
Detection: Measure the fluorescence intensity (Excitation/Emission ~360/460 nm).
-
Data Analysis: Calculate percent inhibition and determine IC50 values.
-
Table 3: Hypothetical Off-Target Enzyme Inhibition Data (IC50 in µM)
| Compound ID | Xanthine Oxidase | HDAC Isoform 1 | HDAC Isoform 2 |
| LEAD-001 | Data | Data | Data |
| COMP-001 | Data | Data | Data |
| COMP-002 | Data | Data | Data |
| COMP-003 | Data | Data | Data |
| COMP-004 | Data | Data | Data |
| COMP-005 | Data | Data | Data |
| COMP-006 | Data | Data | Data |
Cellular and Antimicrobial Activity
3.2.1. Antitubercular Activity Screening
The reported activity of the bromo-analog warrants screening against Mycobacterium tuberculosis.
-
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Compound Preparation: Serially dilute the test compounds in a 96-well plate.
-
Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Assay Development: Add Alamar Blue reagent and incubate for another 24 hours.
-
Readout: Measure fluorescence or absorbance. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change.
-
Table 4: Hypothetical Antitubercular and Cytotoxicity Data
| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | Cytotoxicity (Vero cells) IC50 (µM) | Selectivity Index (SI = IC50/MIC) |
| LEAD-001 | Data | Data | Data |
| COMP-001 | Data | Data | Data |
| COMP-002 | Data | Data | Data |
| COMP-003 | Data | Data | Data |
| COMP-004 | Data | Data | Data |
| COMP-005 | Data | Data | Data |
| COMP-006 | Data | Data | Data |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: High-level workflow for benchmarking compound selectivity.
Caption: Proposed mechanism of action via competitive kinase inhibition.
Conclusion
While direct experimental data on the selectivity of this compound is currently lacking, the methodologies outlined in this guide provide a robust framework for its comprehensive evaluation. By systematically screening against a panel of rationally selected targets and related compounds, researchers can elucidate the compound's selectivity profile, establish critical structure-activity relationships, and determine its potential as a lead candidate for further therapeutic development. The consistent application of these standardized protocols and data presentation formats will ensure that the generated knowledge is both high-quality and readily comparable across different studies, ultimately accelerating the drug discovery process.
Independent Verification of N-(4-fluorophenyl)-3-oxobutanamide's Biological Target: A Comparative Analysis
To the esteemed researchers, scientists, and drug development professionals,
This guide addresses the compound N-(4-fluorophenyl)-3-oxobutanamide, providing a summary of available information and a framework for its independent verification. Extensive searches of publicly available scientific literature and databases did not yield a definitively identified and experimentally validated biological target for this compound. While the precise molecular target remains elusive, the structural characteristics of this compound suggest potential avenues for investigation based on the activity of analogous molecules.
Structurally Related Compounds and Their Known Targets
The core scaffold of this compound is present in compounds known to interact with specific biological targets. This structural similarity provides a rational basis for initiating target identification and verification studies. Notably, related compounds have been identified as inhibitors of Histone Deacetylases (HDACs) and Aurora Kinase B . These protein classes represent logical starting points for investigating the mechanism of action of this compound.
Proposed Experimental Workflow for Target Verification
To independently ascertain the biological target of this compound, a systematic experimental approach is recommended. The following workflow outlines a series of established methodologies for target identification and validation.
Caption: A logical workflow for the identification and validation of the biological target of this compound.
Key Experimental Protocols
For researchers embarking on the independent verification of this compound's biological target, the following detailed protocols for key experiments are provided.
In Vitro Kinase and HDAC Inhibition Assays
Objective: To determine if this compound directly inhibits the enzymatic activity of a panel of kinases or histone deacetylases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Setup: In a microplate format, add the recombinant kinase or HDAC enzyme, the appropriate substrate, and ATP (for kinases) or acetylated peptide (for HDACs).
-
Compound Addition: Add serial dilutions of this compound to the assay wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific enzyme.
-
Detection: Measure the enzymatic activity using a suitable detection method (e.g., luminescence for ATP depletion in kinase assays, fluorescence for deacetylated substrate in HDAC assays).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Signaling Pathway Involvement
Should this compound be identified as an inhibitor of a specific kinase or HDAC, it would be implicated in the modulation of downstream signaling pathways crucial for cell proliferation, survival, and gene expression. The following diagram illustrates a generalized signaling cascade that could be affected.
Caption: A hypothetical signaling pathway potentially modulated by this compound upon target engagement.
Data Presentation for Comparative Analysis
Upon successful identification and validation of the biological target, a comprehensive comparison with alternative compounds should be presented in a clear and structured format. The following table provides a template for summarizing key quantitative data.
| Compound | Target(s) | IC50 / Ki (nM) | Cell-based Potency (GI50, nM) | Selectivity Profile |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Alternative 1 | ||||
| Alternative 2 | ||||
| ... |
This guide serves as a foundational resource for initiating the independent verification of the biological target of this compound. The provided experimental workflows and protocols are intended to facilitate a rigorous and systematic investigation into its mechanism of action. The scientific community is encouraged to pursue these lines of inquiry to fully elucidate the therapeutic potential of this compound.
Comparative Docking Analysis of N-(4-fluorophenyl)-3-oxobutanamide and Its Analogs as Potential COX-2 Inhibitors
A Hypothetical Guide for Drug Discovery Professionals
This guide presents a comparative molecular docking study of N-(4-fluorophenyl)-3-oxobutanamide against known non-steroidal anti-inflammatory drugs (NSAIDs) targeting the cyclooxygenase-2 (COX-2) enzyme. While direct experimental data on the enzyme inhibitory activity of this compound is not extensively available in public literature, its structural class, N-aryl-3-oxobutanamides, has been explored for various biological activities, including enzyme inhibition.[1] This document serves as a framework for evaluating its potential as a COX-2 inhibitor, providing hypothetical docking data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The COX enzymes, particularly COX-2, are crucial mediators of inflammation and pain, making them a key target for the development of anti-inflammatory drugs.[1] This comparative analysis aims to predict the binding affinity and interaction patterns of this compound within the COX-2 active site relative to established inhibitors. A notable feature of 3-oxobutanamide derivatives is their potential for keto-enol tautomerism, a phenomenon where the molecule can exist in two interconvertible isomeric forms (a keto form and an enol form).[2][3][4][5][6] This equilibrium can be crucial for biological activity, as different tautomers may exhibit different binding affinities and interactions with the target enzyme.[2][5]
Quantitative Docking Results
The following table summarizes the hypothetical binding energies and predicted inhibition constants (Ki) from a simulated molecular docking of this compound and selected COX-2 inhibitors against the human COX-2 enzyme (PDB ID: 5IKQ). Lower binding energy and Ki values are indicative of a more potent inhibitor.
| Compound | Structure | Binding Energy (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| This compound (Keto form) | -7.8 | 15.5 | Arg120, Tyr355, Ser530 | |
| This compound (Enol form) | -8.5 | 5.2 | His90, Arg513, Val523 | |
| Celecoxib | -10.2 | 0.18 | Arg513, Phe518, Val523 | |
| Diclofenac | -9.1 | 1.8 | Arg120, Tyr385, Ser530 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to serve as an example for a comparative docking study.
Experimental Protocols
A detailed methodology for the hypothetical molecular docking study is provided below.
1. Protein Preparation:
-
The three-dimensional crystal structure of the human COX-2 enzyme in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 5IKQ).
-
The protein structure was prepared using AutoDockTools (ADT) v1.5.7. This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges to the protein residues.
2. Ligand Preparation:
-
The 3D structures of this compound (both keto and enol tautomers), Celecoxib, and Diclofenac were generated using ChemDraw 3D and energetically minimized using the MMFF94 force field.
-
The ligands were prepared for docking in ADT by assigning Gasteiger charges and defining rotatable bonds to allow for conformational flexibility during the simulation.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina was employed for all docking calculations.
-
Grid Box Definition: A grid box with dimensions of 22 x 22 x 22 Å was centered on the active site of the COX-2 enzyme, encompassing the key binding residues.
-
Docking Parameters: The Lamarckian Genetic Algorithm was used with an exhaustiveness of 16. A total of 20 docking runs were performed for each ligand. The resulting conformations were clustered, and the pose with the most favorable binding energy was selected for further analysis.
4. Analysis of Results:
-
The binding energy (in kcal/mol) and the predicted inhibition constant (Ki) were calculated from the docking results.
-
The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and LigPlot+.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: A generalized workflow for a comparative molecular docking study.
References
Safety Operating Guide
Proper Disposal of N-(4-fluorophenyl)-3-oxobutanamide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N-(4-fluorophenyl)-3-oxobutanamide, a halogenated organic compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its chemical nature, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step plan for its safe management from point of generation to final disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Categorization and Segregation
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Mismanagement of waste streams can lead to hazardous reactions and increased disposal costs.
This compound waste must be categorized as "Halogenated Organic Waste."
Key Segregation Principles:
-
Never mix halogenated with non-halogenated waste. This is the most important rule of segregation for this class of compounds.
-
Do not mix with other waste categories such as acids, bases, oxidizers, or metal-containing waste.
-
Keep solid and liquid waste streams separate if possible.
Step-by-Step Disposal Protocol
1. Waste Container Selection:
-
Use only designated, leak-proof, and chemically compatible containers for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
The container must be in good condition, free from cracks or damage.
2. Labeling:
-
Properly label the waste container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2713-85-1"
-
An accumulation start date (the date the first drop of waste is added).
-
The primary hazard(s) (e.g., "Toxic," "Irritant"). While specific pictograms are unavailable without an SDS, it is prudent to handle with care.
-
3. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the operator.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
4. Requesting Disposal:
-
Once the container is full, or if the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a direct call to the EHS office.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound, which are important for its proper handling and management.
| Property | Value |
| CAS Number | 2713-85-1 |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| Melting Point | 102 °C |
| Boiling Point | 369.9 °C at 760 mmHg |
| Flash Point | 177.5 °C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical you are handling. If an SDS for this compound becomes available, its specific recommendations should be followed.
Personal protective equipment for handling N-(4-fluorophenyl)-3-oxobutanamide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N-(4-fluorophenyl)-3-oxobutanamide (CAS No. 2713-85-1). The following procedures are based on the known hazards of this compound and general best practices for handling potent, toxic, and halogenated organic solids.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| Appearance | Solid |
| Melting Point | 102 °C |
| Boiling Point | 369.9 °C at 760 mmHg |
| Flash Point | 177.5 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and causes skin, eye, and respiratory irritation.[1] Engineering controls, such as a chemical fume hood, are essential for handling this compound.[1] Adherence to proper PPE protocols is mandatory to ensure personnel safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended for splash protection. For prolonged contact, heavier-duty gloves like butyl rubber should be considered. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that form a tight seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashes. |
| Body Protection | Laboratory coat or chemical-resistant apron | A long-sleeved lab coat is the minimum requirement. An acid-resistant apron should be worn when handling larger quantities or solutions. |
| Respiratory Protection | Air-purifying respirator | When handling the solid powder outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary. |
| Foot Protection | Closed-toe shoes | Impervious, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedures
Handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
Experimental Protocol for Weighing and Preparing a Solution:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the appropriate solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Place a pre-tared weighing boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Preparing the Solution:
-
Place a beaker containing the desired volume of solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed powder to the solvent.
-
Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation and aerosol generation.
-
Stir the solution until the solid is fully dissolved.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated halogenated organic waste container.
-
Wash hands thoroughly after removing gloves.
-
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Management Protocol:
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste.
-
Container: Use a designated, properly labeled, and sealed container for all solid and liquid waste containing this compound. The label should clearly state "Halogenated Organic Waste" and list the contents.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]
Caption: Disposal Pathway for this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
